Elliptinium
Descripción
This compound is a derivative of the alkaloid ellipticine isolated from species of the plant family Apocynaceae, including Bleekeria vitensis, a plant with anti-cancer properties. As a topoisomerase II inhibitor and intercalating agent, this compound stabilizes the cleavable complex of topoisomerase II and induces DNA breakages, thereby inhibiting DNA replication and RNA and protein synthesis.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18/h4-9,21H,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQRAQOSAPWELU-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58337-35-2 (acetate), 58447-24-8 (iodide) | |
| Record name | 2-Methyl-9-hydroxyellipticinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20866685 | |
| Record name | 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58337-34-1 | |
| Record name | 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58337-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-9-hydroxyellipticinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELLIPTINIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F1959S062 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core of Elliptinium
For Researchers, Scientists, and Drug Development Professionals
Introduction and Origin
Elliptinium, a potent antineoplastic agent, is a derivative of the natural alkaloid ellipticine (B1684216).[1][2] Ellipticine was first isolated in the 1950s from the leaves of Ochrosia elliptica, an evergreen tree belonging to the Apocynaceae family, which is native to regions such as Australia and Southeast Asia.[3] Other plants from the Apocynaceae family, including Bleekeria vitensis, are also sources of this alkaloid.[1][2][4] this compound acetate (B1210297), the salt form of this compound, has been developed for clinical use and is known by the brand name Celiptium.[4][5]
The core structure of this compound is a planar, polycyclic carbazole (B46965) ring system, which is crucial for its anticancer activity.[3] Its lipophilic nature allows it to readily penetrate biological membranes to exert its cytotoxic effects.[3] This guide provides a comprehensive overview of the core technical aspects of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
This compound exerts its anticancer effects through a multi-modal mechanism, primarily targeting DNA integrity and essential cellular enzymes. The primary mechanisms of action are:
-
DNA Intercalation: The planar structure of this compound allows it to insert itself between the base pairs of the DNA double helix.[3][6] This intercalation distorts the DNA structure, thereby disrupting DNA replication and transcription, which are critical processes for rapidly dividing cancer cells.[3]
-
Topoisomerase II Inhibition: this compound is a potent inhibitor of topoisomerase II, an enzyme essential for managing DNA supercoiling and untangling DNA strands during replication.[1][3][4] By stabilizing the topoisomerase II-DNA cleavable complex, this compound induces double-strand DNA breaks, ultimately leading to apoptosis.[1][4]
-
Generation of Reactive Oxygen Species (ROS): this compound has been shown to generate ROS within cancer cells.[3] The resulting oxidative stress can cause further damage to DNA, proteins, and lipids, contributing to the cytotoxic effects of the drug.[3]
-
Modulation of Signaling Pathways: this compound and its parent compound, ellipticine, have been demonstrated to influence key signaling pathways involved in cell survival and apoptosis, notably the p53 and Akt pathways.[7][8]
Quantitative Data
The following tables summarize the in vitro cytotoxicity of ellipticine, the parent compound of this compound, against various cancer cell lines and the clinical efficacy of this compound acetate in patients with advanced breast cancer.
Table 1: In Vitro Cytotoxicity of Ellipticine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H187 | Small Cell Lung Cancer | ~2.76 |
| KB | Oral Epidermoid Carcinoma | ~1.7 |
| HepG2 | Hepatocellular Carcinoma | 4.1[8] |
| MCF-7 | Breast Adenocarcinoma | ~1[6] |
| U87MG | Glioblastoma | ~1[6] |
| IMR-32 | Neuroblastoma | <1[6] |
| UKF-NB-4 | Neuroblastoma | <1[6] |
| UKF-NB-3 | Neuroblastoma | <1[6] |
| HL-60 | Leukemia | <1[6] |
| CCRF-CEM | Leukemia | ~4[6] |
Note: IC50 values are the half-maximal inhibitory concentrations and can vary depending on the experimental conditions. The data for NCI-H187 and KB cells are derived from a study on ellipticine derivatives where ellipticine was used as a standard.[5]
Table 2: Clinical Efficacy of this compound Acetate in Advanced Breast Cancer
| Study Design | Treatment Regimen | Number of Patients | Overall Response Rate | Key Side Effects | Reference |
| Phase II | 100 mg/m²/week | 74 | 19% | Mild to moderate nausea, mouth dryness, hemolysis, cumulative renal toxicity.[9] | [9] |
| Phase II | 100 mg/m² x 3 days every 3 weeks | 18 | 11% (2/18) | Myelosuppression, renal insufficiency, and thrombophlebitis were rare. | [10][11] |
| Phase II Salvage Treatment | 80 mg/m² daily for 3 days every 21 days | 80 | 18% | Moderate to severe xerostomia (10%). No hemolytic reactions were detected. | [3] |
| Phase II Combination Therapy | This compound acetate (80 mg/m²/day) + Vinblastine (B1199706) (2 mg/m²/day) for 3 days every 4 weeks | 29 (measurable disease) | 31% (partial response) | Dry mouth, vomiting, neutropenia, muscle cramps, thrombosis, weight loss, fatigue.[4] | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
-
Cell Seeding:
-
Culture cancer cells in a suitable medium to 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound acetate in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in the culture medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[12]
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software.
-
DNA Intercalation Assay (Ethidium Bromide Displacement Assay)
This assay determines the ability of this compound to intercalate into DNA by measuring the displacement of ethidium (B1194527) bromide.
-
Preparation of DNA Solution:
-
Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl buffer).
-
Add ethidium bromide to the DNA solution to a final concentration that gives a stable fluorescence reading.
-
-
Fluorescence Measurement:
-
Place the DNA-ethidium bromide solution in a fluorescence cuvette.
-
Measure the initial fluorescence intensity using a spectrofluorometer (excitation at ~520 nm, emission at ~600 nm).
-
-
Compound Titration:
-
Prepare a stock solution of this compound acetate.
-
Add increasing concentrations of this compound to the cuvette containing the DNA-ethidium bromide complex.
-
After each addition, mix gently and record the fluorescence intensity.
-
-
Data Analysis:
-
A decrease in fluorescence intensity indicates that this compound is displacing ethidium bromide from the DNA, suggesting intercalation.
-
Plot the fluorescence intensity against the concentration of this compound.
-
The concentration of this compound that causes a 50% reduction in fluorescence can be determined.
-
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay assesses the inhibitory effect of this compound on the decatenation activity of topoisomerase II.
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and topoisomerase II assay buffer in a microcentrifuge tube.[13]
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a no-enzyme control.
-
-
Enzyme Reaction:
-
Reaction Termination and Sample Preparation:
-
Agarose (B213101) Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).[15]
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in faster-migrating minicircles.
-
In the presence of an effective inhibitor like this compound, the kDNA will remain catenated and will not enter the gel or will migrate as a high molecular weight band.
-
Signaling Pathways and Visualizations
This compound and its parent compound, ellipticine, induce apoptosis through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms.
Caption: General mechanism of action of this compound leading to apoptosis.
Caption: this compound-induced p53-dependent mitochondrial apoptosis pathway.
Caption: Experimental workflow for evaluating the anticancer activity of this compound.
References
- 1. Ellipticine induces apoptosis in T-cell lymphoma via oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-genotoxic anti-neoplastic effects of ellipticine derivative NSC176327 in p53-deficient human colon carcinoma cells involve stimulation of p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of this compound acetate salvage treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II study of a combination of this compound and vinblastine in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AID 613247 - Ratio of Ellipticine IC50 to compound IC50 for human NCI-H187 cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ellipticine-induced apoptosis depends on Akt translocation and signaling in lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II study of this compound in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: phase II study in advanced measurable breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profiles.foxchase.org [profiles.foxchase.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. topogen.com [topogen.com]
Elliptinium: A Technical Whitepaper on its Discovery, Mechanism, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elliptinium (acetate salt form: this compound acetate (B1210297), trade name: Celiptium) is a significant derivative of the natural plant alkaloid ellipticine (B1684216). This document provides a comprehensive technical overview of the discovery and history of this compound, its mechanism of action as a potent anti-cancer agent, and a summary of its preclinical and clinical evaluation. Detailed experimental protocols for key assays and quantitative data are presented to serve as a resource for researchers in oncology and drug development.
Discovery and History
The story of this compound begins with the discovery of its parent compound, ellipticine. In 1959, ellipticine was first isolated from the leaves of the evergreen tree Ochrosia elliptica, a member of the Apocynaceae family.[1][2] Almost concurrently, the first total synthesis of ellipticine was reported by Woodward and colleagues in the same year.[2]
Ellipticine demonstrated potent cytotoxic effects against various cancer cell lines, which sparked significant interest in its potential as an antineoplastic agent. However, its clinical development was hampered by high toxicity and poor water solubility. This led to a concerted effort by researchers to synthesize and evaluate derivatives of ellipticine with an improved therapeutic index.
Among the numerous derivatives synthesized, 9-hydroxy-2-methylellipticinium acetate, which came to be known as this compound acetate or Celiptium, emerged as a promising candidate. While the specific first synthesis is not widely documented, the development and extensive study of this compound and other ellipticine derivatives were significantly advanced by the work of researchers such as Claude Paoletti and Jean-Bernard Le Pecq in France. Their work on DNA intercalating agents was foundational to understanding the mechanism of action of this class of compounds.[3] this compound acetate demonstrated increased aqueous solubility and a more favorable toxicity profile compared to the parent ellipticine, leading to its selection for further preclinical and clinical development, particularly in Europe.
Mechanism of Action
This compound exerts its anticancer effects primarily through a dual mechanism involving direct interaction with DNA and inhibition of a critical nuclear enzyme.
2.1. DNA Intercalation: this compound possesses a planar polycyclic aromatic structure that allows it to insert itself between the base pairs of the DNA double helix. This process, known as DNA intercalation, causes a local unwinding of the DNA, leading to conformational changes that interfere with DNA replication and transcription.
2.2. Topoisomerase II Inhibition: A key molecular target of this compound is topoisomerase II, an essential enzyme that modulates the topological state of DNA during cellular processes such as replication, transcription, and chromosome segregation.[4] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then religating the break. This compound stabilizes the "cleavable complex," which is the intermediate stage where topoisomerase II is covalently bound to the 5' ends of the DNA. By stabilizing this complex, this compound prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These DNA breaks trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death).
The signaling pathway for this compound's mechanism of action can be visualized as follows:
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound acetate.
Table 1: In Vitro Cytotoxicity of this compound Acetate
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not consistently available for this compound, parent compound Ellipticine shows IC50 in the low micromolar range. |
| L-1210 | Murine Leukemia | Significant activity observed.[5] |
| P-388 | Murine Leukemia | Significant activity observed.[5] |
| Lewis Lung Carcinoma | Murine Lung Cancer | Significant activity observed.[5] |
| B-16 Melanoma | Murine Melanoma | Significant activity observed.[5] |
| Human Hepatoma Cell Lines | Liver Cancer | Weak activity on DNA and protein synthesis compared to doxorubicin.[6] |
Table 2: Pharmacokinetic Parameters of this compound Acetate in Humans
| Parameter | Value |
| Dosing Regimen | 80 mg/m² daily for 3 days every 21 days or 100 mg/m² weekly |
| Metabolism | Metabolized to a glutathione (B108866) conjugate.[7] |
| Elimination | Primarily renal. |
Table 3: Clinical Efficacy of this compound Acetate in Metastatic Breast Cancer (Phase II Studies)
| Study Details | Dosing Schedule | No. of Patients | Objective Response Rate (ORR) | Key Toxicities |
| Salvage Treatment | 80 mg/m² daily x 3 days, every 21 days | 80 | 18% | Xerostomia (10%), no hemolytic reactions detected with this schedule.[8] |
| Advanced Measurable Breast Cancer | 100 mg/m² x 3 days, every 3 weeks | 18 | 11% (2/18) | Favorable toxicity profile, myelosuppression, renal insufficiency, and thrombophlebitis were rare.[1] |
| Combination with Vinblastine | 80 mg/m²/day x 3 days, every 4 weeks | 29 (measurable disease) | 31% (Partial Response) | Dry mouth, vomiting, neutropenia, muscle cramps, thrombosis.[2] |
| Previously Treated Patients | 80 mg/m² for 3 days, every 3 weeks | 33 | 15% | Xerostomia, diarrhea, nausea, vomiting; not myelosuppressive.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
4.1. DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay determines the ability of a compound to intercalate into DNA by measuring the displacement of a known intercalator, ethidium (B1194527) bromide (EtBr), which fluoresces upon binding to DNA.
Protocol:
-
Reagents and Buffers:
-
DNA stock solution (e.g., 1 mg/mL Calf Thymus DNA in Tris-HCl buffer).
-
Ethidium Bromide (EtBr) stock solution (e.g., 1 mg/mL in water).
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
This compound acetate stock solution and serial dilutions in assay buffer.
-
-
Procedure:
-
Prepare a DNA-EtBr complex solution by mixing DNA and EtBr in the assay buffer to final concentrations of approximately 50 µM (base pairs) and 5 µM, respectively.[9] Incubate at room temperature for 10 minutes.
-
Dispense the DNA-EtBr complex into a 96-well microplate.
-
Add serial dilutions of this compound acetate to the wells. Include a control with buffer only.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~520 nm and emission at ~590 nm.
-
-
Data Analysis:
-
The displacement of EtBr by this compound results in a decrease in fluorescence.
-
Calculate the percentage of fluorescence quenching for each concentration of this compound.
-
Plot the percentage of quenching against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound required to displace 50% of the bound EtBr).
-
4.2. Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA circles.
Protocol:
-
Reagents and Buffers:
-
Human Topoisomerase II enzyme.
-
Kinetoplast DNA (kDNA) substrate.
-
10x Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA).
-
ATP solution (e.g., 10 mM).
-
Stop Buffer/Loading Dye (e.g., containing SDS, proteinase K, and a tracking dye).
-
This compound acetate stock solution and serial dilutions.
-
-
Procedure:
-
On ice, prepare a reaction mixture containing the assay buffer, ATP, and kDNA.[10]
-
Add serial dilutions of this compound acetate to the reaction tubes. Include a positive control (enzyme, no drug) and a negative control (no enzyme).
-
Initiate the reaction by adding topoisomerase II enzyme (typically 1-2 units per reaction).
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop buffer/loading dye and incubating with proteinase K to digest the enzyme.
-
-
Analysis:
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated, circular DNA (which migrates into the gel).
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA and an increase in the amount of catenated DNA remaining in the well, relative to the positive control.
-
Conclusion
This compound represents a noteworthy example of the successful derivatization of a natural product to yield a clinically useful anticancer agent with an improved therapeutic profile. Its mechanism of action, involving both DNA intercalation and topoisomerase II inhibition, underscores a powerful strategy for inducing cancer cell death. The preclinical and clinical data, particularly in metastatic breast cancer, have established its activity, although toxicities such as xerostomia require careful management. The detailed experimental protocols provided herein offer a foundation for further research into this class of compounds and the development of novel topoisomerase II inhibitors.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugates of this compound acetate with mouse monoclonal anti-alpha-fetoprotein antibodies or Fab fragments: in vitro cytotoxic effects upon human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of the glutathione-elliptinium conjugate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. DNA cleavage assay kit [profoldin.com]
An In-depth Technical Guide to the Physicochemical Properties of Elliptinium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptinium acetate (B1210297), a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent that has been the subject of considerable research in oncology.[1] Its clinical efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound acetate, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development and formulation. The key properties of this compound acetate are summarized below.
Chemical Structure and Molecular Formula
This compound acetate is the acetate salt of the this compound cation. The planar, tetracyclic ring system of the this compound moiety is crucial for its primary mechanism of action.
-
Chemical Name: 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium acetate[1]
-
CAS Number: 58337-35-2[2]
-
Molecular Formula: C₂₀H₂₀N₂O₃[1]
-
Molecular Weight: 336.38 g/mol [2]
Quantitative Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 336.38 g/mol | [2] |
| Solubility | Soluble in DMSO, insoluble in water. | [2] |
| Melting Point | Data not available. | |
| pKa | Data not available. |
Experimental Protocols
Accurate determination of physicochemical properties requires robust and validated experimental protocols. The following sections outline standard methodologies that can be applied to characterize this compound acetate.
Determination of Aqueous Solubility
The low aqueous solubility of this compound acetate is a critical factor influencing its formulation and bioavailability.[3] The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution: Add an excess amount of this compound acetate to a known volume of purified water in a sealed, inert container (e.g., a glass vial).
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE) with a pore size of 0.22 µm.
-
Quantification: Analyze the concentration of this compound acetate in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of this compound acetate under the specified conditions.
Determination of Melting Point
The melting point is a key indicator of a crystalline solid's purity and identity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry this compound acetate. Pack the powder into a capillary melting point tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting range.[4][5][6]
-
Purity Assessment: A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Determination of pKa
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a common and accurate method for pKa determination.
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a precisely weighed amount of this compound acetate in a suitable solvent system (e.g., a co-solvent system if aqueous solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong acid or base while monitoring the pH using a calibrated pH electrode.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve to identify the inflection point(s).
Stability Assessment
Stability testing is essential to determine the shelf-life and appropriate storage conditions for an API. A stability-indicating analytical method, typically HPLC, is required to separate and quantify the parent drug from its degradation products.
Protocol: Development of a Stability-Indicating HPLC Method
-
Forced Degradation Studies: Subject this compound acetate solutions to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to generate potential degradation products.
-
Chromatographic Method Development: Develop an HPLC method (e.g., reversed-phase with a C18 column) that can effectively separate the intact this compound acetate from all generated degradation products. This involves optimizing the mobile phase composition, pH, gradient, flow rate, and detector wavelength.
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Stability Studies: Store samples of this compound acetate under defined long-term and accelerated stability conditions (temperature and humidity). Analyze the samples at specified time points using the validated stability-indicating HPLC method to monitor the concentration of the API and the formation of any degradation products.
Mechanism of Action and Signaling Pathways
This compound acetate exerts its cytotoxic effects through a dual mechanism of action: DNA intercalation and inhibition of topoisomerase II.[1]
DNA Intercalation
The planar aromatic structure of this compound acetate allows it to insert itself between the base pairs of the DNA double helix.[7] This intercalation process leads to a distortion of the DNA structure, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Caption: DNA intercalation mechanism of this compound acetate.
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. This compound acetate acts as a topoisomerase II poison, stabilizing the transient covalent complex between the enzyme and DNA.[1][8] This leads to the accumulation of double-strand breaks in the DNA, which are highly cytotoxic and trigger apoptotic cell death.
Caption: Inhibition of topoisomerase II by this compound acetate.
Conclusion
The physicochemical properties of this compound acetate are pivotal to its function as an anticancer agent. Its planar structure facilitates DNA intercalation, while its interaction with topoisomerase II leads to cytotoxic DNA damage. The low aqueous solubility presents a formulation challenge that must be addressed to optimize its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound acetate, which is essential for its continued development and clinical application. Further research to obtain precise quantitative values for its solubility, melting point, and pKa will be invaluable for formulation scientists and researchers in the field of oncology.
References
- 1. This compound Acetate | C20H20N2O3 | CID 42722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Melting Point Determination [cs.gordon.edu]
- 7. Probing intercalation and conformational effects of the anticancer drug 2-methyl-9-hydroxyellipticinium acetate in DNA fragments with circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
The Biological Activity of Elliptinium Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elliptinium and its parent compound, ellipticine (B1684216), are potent alkaloids originally isolated from plants of the Apocynaceae family.[1] These compounds have garnered significant interest in oncology due to their pronounced cytotoxic effects against a range of cancer cell lines.[2][3] This technical guide provides an in-depth overview of the biological activity of this compound compounds, focusing on their multi-modal mechanisms of action, quantitative cytotoxicity data, and detailed experimental protocols for their evaluation. The primary mechanisms include DNA intercalation, inhibition of topoisomerase II, formation of covalent DNA adducts, and the induction of apoptosis and cell cycle arrest.[1][3][4][5] This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Introduction
Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a naturally occurring plant alkaloid that has been the subject of extensive research due to its anticancer properties.[4] this compound is a derivative of ellipticine, and its acetate (B1210297) salt has been investigated for its therapeutic potential.[1] The planar, tetracyclic structure of these compounds allows them to interact with cellular macromolecules, primarily DNA, leading to the disruption of essential cellular processes and ultimately, cell death.[5] The relatively simple structure of ellipticine has also made it an attractive scaffold for the synthesis of various derivatives with potentially enhanced efficacy and reduced toxicity.[2] One such derivative, 9-hydroxy-N-methylellipticinium acetate, has been clinically used to treat metastatic breast cancer and myeloblastic leukemia.
Mechanisms of Action
The anticancer activity of this compound compounds is not attributed to a single mode of action but rather a combination of several interconnected mechanisms that collectively contribute to their cytotoxicity.
DNA Intercalation and Topoisomerase II Inhibition
The planar aromatic ring system of this compound allows it to insert itself between the base pairs of the DNA double helix, a process known as DNA intercalation.[5] This physical insertion unwinds and elongates the DNA strand, thereby interfering with DNA replication and transcription.[5]
Furthermore, this compound compounds are potent inhibitors of topoisomerase II, a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[1][6] By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[1][7] The ability to intercalate into DNA is believed to be related to the potency of topoisomerase II inhibition.[6]
Formation of Covalent DNA Adducts
This compound can act as a pro-drug, undergoing metabolic activation by cytochrome P450 (CYP) enzymes and peroxidases.[8] This bioactivation generates reactive metabolites, such as 12-hydroxy- and 13-hydroxyellipticine, which can then form covalent adducts with DNA.[8] The formation of these adducts contributes significantly to the genotoxic stress and cytotoxicity of this compound in cancer cells.[2][8]
Induction of Apoptosis and Cell Cycle Arrest
The DNA damage induced by this compound triggers cellular stress responses that culminate in programmed cell death (apoptosis) and cell cycle arrest.
Apoptosis: this compound-induced apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. DNA damage often leads to the activation of the tumor suppressor protein p53.[2] Activated p53 can upregulate the expression of pro-apoptotic proteins. In some cell types, this compound has been shown to increase the expression of Fas/APO-1 and its ligand, leading to the activation of caspase-8 and the extrinsic apoptotic pathway. This signal can be amplified by the mitochondrial pathway through the cleavage of Bid. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then activates caspase-9, leading to the activation of executioner caspases like caspase-3 and ultimately, apoptosis.
Cell Cycle Arrest: this compound treatment can cause cancer cells to arrest at the G2/M phase of the cell cycle.[9] This arrest prevents damaged cells from proceeding through mitosis, providing an opportunity for DNA repair or, if the damage is too severe, commitment to apoptosis. The p53 protein plays a crucial role in this process by transcriptionally activating cell cycle inhibitors like p21.[10][11]
Quantitative Data: Cytotoxicity of Ellipticine
The cytotoxic activity of ellipticine, the parent compound of this compound, has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that the sensitivity to ellipticine can vary significantly between different cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| IMR-32 | Neuroblastoma | < 1 |
| UKF-NB-4 | Neuroblastoma | < 1 |
| UKF-NB-3 | Neuroblastoma | < 1 |
| HL-60 | Leukemia | < 1 |
| MCF-7 | Breast Adenocarcinoma | ~ 1 |
| U87MG | Glioblastoma | ~ 1 |
| CCRF-CEM | Leukemia | ~ 4 |
Data compiled from a comparative study on the cytotoxicity of ellipticine. The IC50 values represent the concentration of ellipticine required to inhibit the growth of 50% of the cell population.[3][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound compounds.
DNA Intercalation Assay (Topoisomerase I-DNA Unwinding Assay)
This assay assesses the ability of a compound to intercalate into DNA, which is observed as a change in the topology of plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
This compound compound solution
-
Ethidium (B1194527) bromide (positive control)
-
Etoposide (non-intercalating control)
-
Tris-acetate-EDTA (TAE) buffer
-
Loading dye
-
UV transilluminator
Procedure:
-
Prepare a reaction mixture containing supercoiled plasmid DNA and 1x topoisomerase I reaction buffer.
-
Add the this compound compound at various concentrations to the reaction mixtures. Include positive (ethidium bromide) and negative (etoposide, no compound) controls.
-
Initiate the reaction by adding topoisomerase I to each tube, except for a DNA-only control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding loading dye containing SDS.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in 1x TAE buffer.
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Intercalation is indicated by a shift from relaxed DNA to negatively supercoiled DNA.[6]
Topoisomerase II Decatenation Assay
This assay measures the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase IIα
-
10x Topoisomerase II assay buffer (containing ATP)
-
This compound compound solution
-
Etoposide (positive control)
-
Agarose
-
TAE buffer
-
Loading dye
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures containing kDNA and 1x topoisomerase II assay buffer.
-
Add the this compound compound at various concentrations. Include a positive control (etoposide) and a no-drug control.
-
Initiate the reactions by adding human topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reactions by adding loading dye containing SDS.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in 1x TAE buffer.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated minicircles compared to the no-drug control.[12][13][14]
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with an this compound compound using propidium (B1200493) iodide (PI) staining.[15][16]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound compound solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The DNA content is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptosis Markers
This method is used to detect changes in the expression of key proteins involved in apoptosis following treatment with an this compound compound.[7][17][18]
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin, to determine changes in protein expression.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the biological activity of this compound compounds.
Conclusion
This compound compounds represent a promising class of anticancer agents with a complex and multi-faceted mechanism of action. Their ability to target fundamental cellular processes such as DNA replication and integrity through DNA intercalation and topoisomerase II inhibition, coupled with the induction of programmed cell death and cell cycle arrest, underscores their therapeutic potential. This guide provides a foundational understanding of the biological activities of this compound compounds, offering valuable insights and methodologies for researchers dedicated to advancing cancer chemotherapy. Further investigation into the structure-activity relationships of novel this compound derivatives may lead to the development of more potent and selective anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ellipticine-induced apoptosis depends on Akt translocation and signaling in lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a DNA intercalating agent with broad antitumor activity in a human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p53 and Cell Cycle Effects After DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. benchchem.com [benchchem.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
Elliptinium: A Deep Dive into its Function as a DNA Intercalating Agent
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Elliptinium, a derivative of the plant alkaloid ellipticine (B1684216), is a potent antineoplastic agent that has been the subject of extensive research. Its primary mechanism of action is the intercalation into DNA, a process that disrupts the normal helical structure and interferes with critical cellular processes such as DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Furthermore, this compound is a known inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology. This dual-action capability makes it a compelling candidate for cancer therapy. This technical guide provides a comprehensive overview of this compound's role as a DNA intercalating agent, including its mechanism of action, quantitative binding data, detailed experimental protocols for its study, and its influence on key cellular signaling pathways.
Introduction
The planar, polycyclic aromatic structure of this compound allows it to insert itself between the base pairs of the DNA double helix.[1] This non-covalent interaction is stabilized by van der Waals forces and hydrophobic interactions.[2] The intercalation process leads to a conformational change in the DNA, causing it to unwind and lengthen, thereby disrupting the binding of DNA and RNA polymerases and topoisomerase II.[2] This interference with essential enzymatic machinery ultimately triggers programmed cell death, or apoptosis.[1]
Mechanism of Action
The anticancer properties of this compound and its parent compound, ellipticine, are attributed to two primary mechanisms:
-
DNA Intercalation: By inserting itself into the DNA helix, this compound physically obstructs the enzymes responsible for replication and transcription.[1] This leads to the generation of DNA strand breaks and genomic instability.
-
Topoisomerase II Inhibition: this compound stabilizes the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands.[3] This results in the accumulation of double-strand breaks, a lethal event for the cell.
These actions collectively contribute to the induction of apoptosis through the activation of various signaling pathways.
Quantitative Data on this compound-DNA Interaction
The binding of this compound and its parent compound, ellipticine, to DNA has been quantitatively characterized using various biophysical techniques. The following tables summarize key binding, kinetic, and thermodynamic parameters.
Table 1: DNA Binding Affinity of Ellipticine and this compound Cation
| Compound | pH | Ionic Strength (mM) | Affinity Constant (K) (M⁻¹) | Number of Binding Sites (n) per Phosphate | Reference |
| Ellipticine (free base) | 9 | 25 | 3.3 ± 0.2 x 10⁵ | 0.23 | [4] |
| This compound cation | 5 | 25 | 8.3 ± 0.2 x 10⁵ | 0.19 | [4] |
Table 2: Kinetic Parameters of Ellipticine and this compound Cation Binding to DNA
| Compound | pH | Second-Order Rate Constant (kₐ) (M⁻¹s⁻¹) | Residence Time (τ) | Reference |
| Ellipticine (free base) | 9 | 3.4 x 10⁷ | 8 ms | [4] |
| This compound cation | - | 9.8 x 10⁷ | - | [4] |
Table 3: Thermodynamic Insights into Ellipticine-DNA Binding
| Binding Mode | Enthalpy Contribution | Entropy Contribution | Driving Force | Reference |
| Pure Intercalation | Both enthalpy and entropy contribute | Entropy dominates by about 2:1 | Primarily entropy-driven | [5] |
| Outside Groove Binding | Large enthalpy contribution | Small entropy contribution | Primarily enthalpy-driven | [5] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with DNA and its cellular effects.
DNA Intercalation Assays
4.1.1. DNA Unwinding Assay Using Topoisomerase I
This assay determines if a compound intercalates into DNA by measuring the change in DNA topology. Intercalation unwinds the DNA helix, which can be observed as a change in the supercoiling of a plasmid.
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
Test compound (this compound)
-
5x Stop buffer/gel loading dye
-
TAE buffer
-
Ethidium (B1194527) bromide
-
-
Procedure:
-
Set up reactions in microcentrifuge tubes on ice, each with a final volume of 20 µL.
-
To each tube, add 2 µL of 10x topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.
-
Add varying concentrations of the test compound (this compound).
-
Add a predetermined amount of topoisomerase I to each tube. This amount should be sufficient to completely relax the supercoiled plasmid under control conditions.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x stop buffer/gel loading dye.
-
Load the samples onto a 0.8% agarose gel.
-
Run the gel at 5-10 V/cm until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light.
-
-
Expected Results: Non-intercalating compounds will show a relaxed plasmid band. Intercalating compounds will cause the relaxed plasmid to become supercoiled again, with the degree of supercoiling dependent on the compound's concentration.
4.1.2. Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.
-
Materials:
-
Kinetoplast DNA (kDNA)
-
Topoisomerase II
-
10x Topoisomerase II reaction buffer
-
ATP
-
Test compound (this compound)
-
5x Stop buffer/gel loading dye
-
Agarose
-
TAE buffer
-
Ethidium bromide
-
-
Procedure:
-
Set up reactions in microcentrifuge tubes, each with a final volume of 20 µL.
-
To each tube, add 2 µL of 10x topoisomerase II reaction buffer, ATP to a final concentration of 1 mM, and 200 ng of kDNA.
-
Add varying concentrations of the test compound (this compound).
-
Add a predetermined amount of topoisomerase II to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x stop buffer/gel loading dye.
-
Load the samples onto a 1% agarose gel.
-
Run the gel at 1-2.5 V/cm.
-
Stain the gel with ethidium bromide, destain, and visualize under UV light.
-
-
Expected Results: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in the release of minicircles that migrate into the gel. An inhibitor like this compound will prevent decatenation, causing the kDNA to remain in the well.
Cytotoxicity Assay
4.2.1. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Cell culture medium
-
96-well microplate
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Allow the plate to stand overnight in the incubator.
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Signaling Pathways and Visualizations
This compound's interaction with DNA triggers a cascade of cellular events, ultimately leading to apoptosis. This process involves the modulation of several key signaling pathways.
p53-Dependent Apoptotic Pathway
This compound treatment has been shown to upregulate the tumor suppressor protein p53.[6][7] Activated p53 can then induce the expression of pro-apoptotic proteins such as Fas/APO-1 and Fas ligand, initiating the extrinsic apoptotic pathway.[6][7] Furthermore, p53 can influence the mitochondrial (intrinsic) apoptotic pathway by regulating the expression of Bcl-2 family proteins, leading to the activation of caspase-9 and caspase-3.[6]
Caption: p53-dependent apoptotic pathway induced by this compound.
PI3K/AKT Signaling Pathway
The PI3K/Akt pathway is a critical survival pathway that is often dysregulated in cancer. Ellipticine has been shown to modulate this pathway, with some studies indicating an upregulation of phosphorylated Akt as an initial survival response, which is later followed by apoptosis.[8] The interplay between this compound and the PI3K/Akt pathway is complex and may be cell-type dependent.
Caption: Modulation of the PI3K/AKT survival pathway by this compound.
MAPK Signaling Pathway
Recent studies have implicated the MAPK signaling pathway in the mechanism of action of ellipticine. Specifically, ellipticine has been shown to target FGFR3, leading to the inhibition of the RAS/MAPK-P38 signaling pathway and subsequent induction of apoptosis in hepatocellular carcinoma cells.[4]
Caption: this compound-mediated inhibition of the RAS/MAPK-P38 pathway.
Experimental Workflow for Characterizing DNA Intercalating Agents
The following diagram outlines a general workflow for the initial characterization of a potential DNA intercalating agent.
Caption: General workflow for characterizing a DNA intercalating agent.
Conclusion
This compound's multifaceted mechanism of action, centered on its ability to intercalate into DNA and inhibit topoisomerase II, makes it a powerful anticancer agent. This technical guide has provided an in-depth look at the quantitative aspects of its DNA binding, detailed experimental protocols for its investigation, and its impact on crucial cellular signaling pathways. A thorough understanding of these molecular interactions is paramount for the rational design of novel this compound derivatives with improved efficacy and reduced toxicity, paving the way for future advancements in cancer chemotherapy.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellipticine targets FGFR3 to mediate the RAS/MAPK-P38 signalling pathway to induce apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-genotoxic anti-neoplastic effects of ellipticine derivative NSC176327 in p53-deficient human colon carcinoma cells involve stimulation of p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ellipticine-induced apoptosis depends on Akt translocation and signaling in lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Elliptinium's Topoisomerase II Inhibition
This guide provides a comprehensive technical overview of the mechanism by which this compound and its parent compound, ellipticine (B1684216), inhibit topoisomerase II, a critical enzyme in DNA replication and a key target for anticancer therapeutics.
Core Mechanism of Action
This compound acetate, a derivative of the natural alkaloid ellipticine, exerts its anticancer effects primarily through the inhibition of DNA topoisomerase II.[1] Its planar, polycyclic structure allows it to intercalate into DNA, inserting itself between the base pairs of the double helix.[2] This physical obstruction disrupts normal DNA replication and transcription.[2]
The primary molecular target is topoisomerase II, an essential enzyme that resolves DNA topological problems, such as supercoiling and tangling, by creating transient double-stranded breaks.[3][4] Ellipticine and its derivatives interfere with the catalytic cycle of this enzyme. They are generally considered catalytic inhibitors, meaning they prevent the enzyme from performing its function, though some derivatives can also act as "poisons," which stabilize the temporary complex formed between topoisomerase II and cleaved DNA.[5][6] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of permanent DNA breaks, which ultimately triggers programmed cell death (apoptosis).[3][7]
The formation of a ternary complex involving the drug, DNA, and topoisomerase II is crucial for this activity, leading to nucleic acid breakage and subsequent cell death.[7][8]
Quantitative Efficacy Data
The inhibitory potency of ellipticine and its derivatives has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the efficacy of these compounds against both the isolated enzyme and cancer cell lines.
| Compound | Target/Cell Line | Assay Type | IC50 Value | Citation |
| Ellipticine | Human Topoisomerase IIα | DNA Cleavage Inhibition | >200 μM | [5] |
| Celiptium® (this compound acetate) | Human SCLC cell line (NCI N417) | Cell Growth Inhibition | 9 μM | [9] |
| Detalliptinium® | Human SCLC cell line (NCI N417) | Cell Growth Inhibition | 8 μM | [9] |
| Ellipticine | Human Hepatocellular Carcinoma (HepG2) | Cell Viability (XTT assay) | 4.1 μM | [10] |
Key Experimental Protocols
Characterizing the interaction between this compound and topoisomerase II involves several key in vitro assays. The following are detailed protocols for two fundamental experiments.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of a compound to inhibit the enzyme's function of unlinking catenated (interlocked) DNA rings, typically kinetoplast DNA (kDNA).
A. Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
This compound solution at various concentrations (dissolved in an appropriate solvent like DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Nuclease-free water
B. Procedure:
-
On ice, prepare a master mix for the reactions. For a final volume of 20 µL per reaction:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of kDNA (e.g., 100 ng/µL stock)
-
13 µL of nuclease-free water
-
-
Aliquot 17 µL of the master mix into pre-chilled microcentrifuge tubes.[11]
-
Add 1 µL of this compound solution at various concentrations to the respective tubes. Include a solvent-only control (e.g., DMSO).[11]
-
Initiate the reaction by adding 2 µL of diluted Topoisomerase II enzyme (e.g., 1-5 units) to each tube.[11] Create a "no-enzyme" control by adding buffer instead of the enzyme.
-
Incubate the reactions at 37°C for 30 minutes.[11]
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.[11]
-
Load the entire reaction volume into the wells of a 1% agarose gel.
-
Perform electrophoresis until adequate separation is achieved.[11]
-
Stain the gel with a DNA stain and visualize the bands under a UV transilluminator.[11]
C. Analysis of Results:
-
No-Enzyme Control: kDNA remains in the well as a complex catenated network.
-
Enzyme-Only Control: Topoisomerase II decatenates the kDNA, which will appear as distinct bands of circular DNA that have migrated into the gel.
-
Inhibitor-Treated Samples: Effective inhibition by this compound will result in a dose-dependent decrease in the amount of decatenated DNA, with more kDNA remaining in the well.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex, leading to an increase in linear DNA.
A. Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer
-
This compound solution at various concentrations
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K
-
5x Loading Dye
-
1% Agarose gel in TAE or TBE buffer
-
DNA stain
B. Procedure:
-
On ice, prepare a master mix. For a final volume of 20 µL per reaction:
-
14 µL Sterile Water
-
2 µL 10x Topo II Assay Buffer
-
2 µL Supercoiled plasmid DNA (e.g., 300 ng)
-
-
Aliquot 18 µL of the master mix into each reaction tube.[3]
-
Add 1 µL of this compound at various concentrations or controls.
-
Add 1 µL of Topoisomerase II enzyme (a higher concentration, e.g., 5-10 units, may be needed for cleavage assays).[3][12]
-
Incubate at 37°C for 15-30 minutes.[3]
-
To reveal the cleaved DNA, stop the reaction by adding 2 µL of 10% SDS, followed by 2 µL of Proteinase K to digest the enzyme.[3]
-
Incubate at 50-55°C for 30-60 minutes.[3]
-
Add 5 µL of 5x Loading Dye.[3]
-
Load the samples onto a 1.0% agarose gel and perform electrophoresis.[3]
-
Stain and visualize the gel.
C. Analysis of Results:
-
The key indicator of a topoisomerase II poison is the dose-dependent increase in the amount of linear DNA (Form III).[3] Catalytic inhibitors, in contrast, will not produce this band and may inhibit the basal level of cleavage.[5] Quantify the linear DNA as a percentage of the total DNA in each lane to evaluate potency.
Visualized Mechanisms and Workflows
Topoisomerase II Catalytic Cycle and Inhibition
The following diagram illustrates the catalytic cycle of Topoisomerase II and the points of interference by this compound.
Caption: Topoisomerase II cycle and this compound's inhibitory actions.
Experimental Workflow: DNA Decatenation Assay
This diagram outlines the procedural flow for the Topoisomerase II DNA Decatenation Assay.
References
- 1. Facebook [cancer.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 5. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 10. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. inspiralis.com [inspiralis.com]
In Vitro Efficacy of Elliptinium: A Technical Overview of Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptinium, a derivative of the plant alkaloid ellipticine (B1684216), has demonstrated notable anti-neoplastic properties in preclinical research. As a DNA intercalating agent and a topoisomerase II inhibitor, its primary mechanism of action involves the disruption of DNA replication and the induction of DNA strand breaks in rapidly proliferating cancer cells. This technical guide provides an in-depth summary of the preliminary in vitro studies that have elucidated the cytotoxic and apoptotic efficacy of this compound and its parent compound, ellipticine. The following sections detail the quantitative data on its anti-cancer activity, the experimental protocols used for its evaluation, and the key signaling pathways implicated in its mechanism of action.
Data Presentation: Cytotoxicity and Cellular Effects
The in vitro anti-cancer efficacy of ellipticine has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, has been a key metric in these studies.
Table 1: IC50 Values of Ellipticine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| IMR-32 | Neuroblastoma | < 1 | [1] |
| UKF-NB-4 | Neuroblastoma | < 1 | [1] |
| UKF-NB-3 | Neuroblastoma | < 1 | [1] |
| HL-60 | Leukemia | < 1 | [1] |
| MCF-7 | Breast Adenocarcinoma | ~ 1 | [1] |
| U87MG | Glioblastoma | ~ 1 | [1] |
| CCRF-CEM | Leukemia | > 1 (less sensitive) | [1] |
| HepG2 | Hepatocellular Carcinoma | 4.1 | [2] |
Table 2: Apoptosis Induction and Cell Cycle Arrest by Ellipticine
| Cell Line | Treatment | Effect | Quantitative Data | Citation(s) |
| MCF-7 | 5 µM Ellipticine, 48h | Induction of Cell Death | Statistically significant increase in cell death | [3] |
| MCF-7 | Ellipticine | G2/M Phase Arrest | Significant increase in the proportion of cells in G2/M | [3][4] |
| RL95-2 | 1-10 µM Ellipticine | G2/M Phase Arrest | Accumulation of cells in the G2/M phase | [5] |
| U87MG (p53wt) | Ellipticine | G0/G1 Phase Arrest | Early G0/G1 cell cycle arrest | [1] |
| U373 (p53mt) | Ellipticine | S and G2/M Phase Arrest | Arrest in S and G2/M phase | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of ellipticine's efficacy.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in exponential growth at a density of 1 x 10^4 cells/well in a 96-well microplate.
-
Drug Treatment: After 24 hours of incubation, treat the cells with varying concentrations of ellipticine (e.g., 0-10 µM) dissolved in dimethyl sulfoxide (B87167) (DMSO) and diluted in the culture medium. Include a vehicle control (DMSO alone).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the microplates for 4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
-
Solubilization: Lyse the cells and dissolve the formazan crystals by adding a solubilization solution (e.g., 50% N,N-dimethylformamide containing 20% sodium dodecyl sulfate, pH 4.5).
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value from the dose-log response curves.[1]
Apoptosis Detection: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of ellipticine for the specified time. Include both untreated and positive controls for apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with ellipticine and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.
-
PI Staining: Stain the cells with a propidium iodide solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
Signaling Pathways in this compound-Induced Apoptosis
This compound and its parent compound, ellipticine, induce apoptosis through multiple, and sometimes cell-type specific, signaling pathways. The primary trigger is DNA damage, which can activate both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Generalized signaling pathways of this compound-induced apoptosis.
Experimental Workflow for In Vitro Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a compound like this compound.
Caption: Workflow for in vitro efficacy assessment of this compound.
Logical Relationship of this compound's Cellular Effects
This diagram illustrates the logical progression from this compound's molecular interactions to the ultimate cellular outcomes.
Caption: Logical flow of this compound's cellular effects.
Conclusion
The preliminary in vitro studies on this compound and its parent compound, ellipticine, have consistently demonstrated their potent cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. The primary mechanisms of action, centered on DNA damage and the subsequent activation of cell death signaling pathways, are well-supported by the available data. The induction of cell cycle arrest, particularly at the G2/M phase, further contributes to its anti-proliferative activity. While the specific signaling cascades can vary depending on the cancer cell type and its genetic background (e.g., p53 status), the overall efficacy of this compound as a potential anti-cancer agent is evident from these foundational studies. Further research, including in vivo studies and investigations into combination therapies, is warranted to fully explore the therapeutic potential of this compound.
References
- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ellipticine induces apoptosis in human endometrial cancer cells: the potential involvement of reactive oxygen species and mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Therapeutic Potential of Elliptinium Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elliptinium acetate (B1210297), a derivative of the plant alkaloid ellipticine, is an antineoplastic agent with demonstrated activity against various cancer types.[1][2] Its primary mechanisms of action involve DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis in cancer cells.[1][2][3] This technical guide provides a comprehensive overview of the therapeutic potential of this compound acetate, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction
This compound acetate, also known as Celiptium®, is a synthetic derivative of ellipticine, a natural product isolated from plants of the Apocynaceae family.[1][2] It has been investigated for its anticancer properties and has shown efficacy in treating metastatic breast cancer and other solid tumors.[3][4] This document aims to provide a detailed technical resource for researchers and professionals involved in drug development, summarizing the current knowledge on this compound acetate and providing standardized protocols for its further investigation.
Mechanism of Action
The anticancer activity of this compound acetate is primarily attributed to its ability to interfere with DNA replication and integrity. The core mechanisms include:
-
DNA Intercalation: this compound acetate inserts itself between the base pairs of the DNA double helix. This physical distortion of the DNA structure interferes with the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: The compound stabilizes the covalent complex formed between topoisomerase II and DNA.[1][2] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.
-
Induction of Apoptosis: The extensive DNA damage triggered by this compound acetate activates cell cycle checkpoints and ultimately leads to the initiation of the apoptotic cascade.
Signaling Pathways
The DNA damage induced by this compound acetate activates a cascade of signaling events, primarily centered around the DNA Damage Response (DDR) pathway. While specific, detailed pathway analysis for this compound acetate is not extensively documented, a putative pathway can be inferred from its known mechanisms.
References
An In-depth Technical Guide to Early-Stage Investigations into Elliptinium Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elliptinium, a derivative of the plant alkaloid ellipticine (B1684216), has demonstrated notable antitumor activity, primarily attributed to its action as a DNA intercalating agent and a topoisomerase II inhibitor.[1] However, its clinical development and potential therapeutic applications are intrinsically linked to its toxicity profile. This technical guide provides a comprehensive overview of the early-stage toxicological investigations of this compound, consolidating preclinical and clinical findings. It details the methodologies of key toxicological assays, presents quantitative toxicity data in a structured format, and visualizes the core signaling pathways implicated in its mechanism of toxicity. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and evaluation of DNA-targeting anticancer agents.
Introduction
This compound acetate (B1210297) (also known as Celiptium) and its hydroxy derivatives, such as 9-hydroxy-elliptinium, are synthetic anticancer agents derived from the natural alkaloid ellipticine.[2][3] Their primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][4] This dual action leads to the induction of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5][6] While showing promise in treating various malignancies, particularly breast cancer, early clinical investigations have also highlighted a distinct toxicity profile that warrants thorough understanding.[7] This guide focuses on the preclinical and early clinical toxicological data essential for the risk-benefit assessment of this compound and its analogs.
Preclinical Toxicity
Preclinical studies in various animal models have been instrumental in characterizing the toxicological profile of this compound before its administration to humans. These studies have provided crucial data on acute toxicity, target organ toxicities, and genotoxicity.
Acute Toxicity
Table 1: Summary of Acute Preclinical Toxicity Findings for this compound Derivatives
| Species | Route of Administration | Observed Toxicities | Reference |
| Mice | Intravenous | Decreased motor activity | [7] |
| Dogs | Intravenous | Transient bradycardia, decrease in blood pressure | [7] |
Sub-chronic and Chronic Toxicity
Repeated-dose toxicity studies are crucial for identifying target organs and understanding the cumulative effects of a drug. In preclinical models, this compound has notably been shown to lack significant hematological toxicity, a common side effect of many chemotherapeutic agents.[7]
Table 2: Key Observations from Repeated-Dose Toxicity Studies
| Species | Dosing Regimen | Key Findings | Reference |
| Animals (unspecified) | Not specified | No significant effect on blood cell counts | [7] |
Genotoxicity
Genotoxicity assessment is a critical component of preclinical safety evaluation, as it identifies compounds that can cause genetic damage. Studies on this compound and its parent compound, ellipticine, have yielded mixed results depending on the assay used.
Table 3: Summary of Genotoxicity Studies
| Assay | Test System | Finding | Reference |
| Ames test | Salmonella typhimurium | Not mutagenic | [7] |
| DNA damage assays | Mammalian cells | Induction of single and double-strand DNA breaks and DNA-protein crosslinks | [5] |
In Vitro Cytotoxicity
The cytotoxic effects of this compound and its parent compound, ellipticine, have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting cell growth.
Table 4: IC50 Values of Ellipticine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | < 1 | [7] |
| UKF-NB-4 | Neuroblastoma | < 1 | [7] |
| UKF-NB-3 | Neuroblastoma | < 1 | [7] |
| HL-60 | Leukemia | < 1 | [7] |
| MCF-7 | Breast Adenocarcinoma | ~ 1 | [7] |
| U87MG | Glioblastoma | ~ 1 | [7] |
| CCRF-CEM | Leukemia | ~ 4 | [7] |
| HepG2 | Hepatocellular Carcinoma | 4.1 | [2] |
Note: The data in this table is for ellipticine, the parent compound of this compound. Specific IC50 values for this compound acetate may vary.
Clinical Toxicity
Early-phase clinical trials have provided valuable insights into the toxicological effects of this compound acetate in humans. These studies have identified the dose-limiting toxicities and the overall safety profile of the drug.
Table 5: Summary of Clinical Toxicities Observed in Phase I and II Trials of this compound Acetate
| Toxicity | Incidence | Severity | Dose-Related | Reference |
| Dry Mouth | Common | Dose-limiting | Yes | [8] |
| Local Phlebitis | Common | Can be severe at high doses | Yes | [8] |
| Nausea and Vomiting | ~33% | Mild to moderate | No | [7][8] |
| Muscular Cramps | ~33% | - | No | [7] |
| Fatigue | Most patients (after 3 months) | Can be pronounced | No | [7] |
| Hypertension | < 10% | - | No | [7] |
| Myelosuppression | Minimal | Not clinically significant | No | [8] |
| Transient Renal Impairment | Mild to moderate | - | No | [8] |
| Transient Hepatic Impairment | Mild to moderate | - | No | [8] |
Mechanisms of Toxicity and Associated Signaling Pathways
The toxicity of this compound is intrinsically linked to its mechanism of action as an anticancer agent. By targeting fundamental cellular processes, it induces a cascade of events that can lead to both cancer cell death and damage to healthy tissues.
DNA Intercalation and Topoisomerase II Inhibition
This compound intercalates into the DNA double helix, distorting its structure and interfering with the binding of DNA-processing enzymes.[4] Furthermore, it acts as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA.[4] This prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[5]
DNA Damage Response (DDR) Pathway
The accumulation of DNA double-strand breaks triggers the DNA Damage Response (DDR) pathway. This complex signaling network, primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, attempts to repair the damage.[5] If the damage is too extensive, the DDR pathway can initiate apoptosis.[]
References
- 1. researchgate.net [researchgate.net]
- 2. Allicin induces apoptosis through activation of both intrinsic and extrinsic pathways in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repair of deoxyribonucleic acid lesions caused by adriamycin and ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ellipticine-induced apoptosis depends on Akt translocation and signaling in lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Toxicity Study of Ethanolic Extracts of Evolvulus alsinoides & Centella asiatica in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA损伤和修复 [sigmaaldrich.com]
Methodological & Application
Fictional Application Note: High-Purity Elliptinium Acetate for Preclinical Research
Introduction
Elliptinium is a novel alkaloid isolated from the rare plant Elliptia sinensis. It has demonstrated significant potential as an anticancer agent due to its potent inhibition of topoisomerase II and induction of apoptosis in various cancer cell lines. This document outlines the standardized methods for the purification of this compound from crude plant extracts and the analytical techniques for its quantification and characterization.
Part 1: Purification of this compound
The purification of this compound is a multi-step process designed to isolate the active compound from its natural source with high purity. The workflow involves initial extraction, followed by chromatographic separation.
Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification.
Protocol 1: Acid-Base Extraction of Crude Alkaloids
-
Maceration: 1 kg of dried and powdered E. sinensis leaves are macerated in 10 L of 5% acetic acid in methanol (B129727) for 48 hours at room temperature.
-
Filtration: The mixture is filtered, and the plant material is re-extracted twice more with the same solvent system.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a viscous residue.
-
Acid-Base Partitioning: The residue is redissolved in 1 L of 1 M hydrochloric acid and washed three times with 500 mL of dichloromethane (B109758) to remove neutral and acidic impurities.
-
Basification: The acidic aqueous layer is basified to pH 10 with ammonium (B1175870) hydroxide.
-
Extraction of Alkaloids: The basic solution is extracted five times with 500 mL of dichloromethane. The combined organic layers contain the crude alkaloid fraction.
-
Drying and Evaporation: The dichloromethane extract is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude alkaloid extract.
Protocol 2: Chromatographic Purification
-
Flash Chromatography: The crude alkaloid extract is subjected to flash chromatography on a silica gel column, eluting with a gradient of dichloromethane and methanol. Fractions are monitored by thin-layer chromatography (TLC).
-
Pooling of Fractions: Fractions containing this compound are pooled and the solvent is evaporated.
-
Semi-preparative HPLC: The enriched fraction is further purified by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Lyophilization: The purified fractions are lyophilized to yield this compound acetate as a yellow powder.
Table 1: Purification Yield and Purity
| Purification Step | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Alkaloid Extract | 1000 | 25.4 | ~15 |
| Flash Chromatography | 25.4 | 3.8 | ~85 |
| Semi-preparative HPLC | 3.8 | 1.2 | >99 |
Part 2: Analysis of this compound
A suite of analytical techniques is employed to confirm the identity, purity, and quantity of the purified this compound acetate.
Workflow for Analytical Characterization
Caption: Analytical workflow for this compound.
Protocol 3: HPLC-UV Analysis
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Standard Curve: A standard curve is generated using a certified reference standard of this compound acetate (1-100 µg/mL).
Protocol 4: LC-MS Analysis
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 50-1000.
-
Data Analysis: The molecular weight and fragmentation pattern are analyzed to confirm the identity of this compound.
Protocol 5: NMR Spectroscopy
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl3).
-
Experiments: 1H NMR, 13C NMR, COSY, and HMBC experiments are performed for complete structural elucidation.
Table 2: Analytical Characterization Data for this compound Acetate
| Analytical Technique | Parameter | Result |
| HPLC-UV | Retention Time | 8.2 min |
| Purity | >99.5% | |
| LC-MS | [M+H]+ | m/z 305.13 |
| Major Fragments | m/z 247.11, 194.08 | |
| 1H NMR (500 MHz, CDCl3) | δ (ppm) | 9.8 (s, 1H), 8.5-7.5 (m, 5H), 4.5 (s, 3H), 2.5 (s, 3H) |
| 13C NMR (125 MHz, CDCl3) | δ (ppm) | 169.8, 150.2, 145.6, 130.1, 128.9, 125.4, 122.7, 120.3, 118.5, 110.9, 101.2, 45.3, 20.8 |
| FTIR | ν (cm-1) | 3400 (O-H), 1735 (C=O, ester), 1620 (C=C, aromatic) |
Part 3: Biological Activity and Signaling Pathway
This compound is known to exert its anticancer effects by inhibiting Topoisomerase II and inducing apoptosis via the p53 signaling pathway.
This compound's Proposed Mechanism of Action
Caption: this compound's signaling pathway.
Protocol 6: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human breast cancer cells (MCF-7) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with various concentrations of this compound acetate (0.1 to 100 µM) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Table 3: In Vitro Cytotoxicity of this compound Acetate
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 8.1 |
| HCT116 (Colon Cancer) | 6.5 |
| HEK293 (Normal Kidney) | >100 |
Protocol 7: Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: MCF-7 cells are treated with this compound acetate (10 µM) for 24 hours. Cells are then lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, Bax, and β-actin (loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
These protocols provide a comprehensive framework for the purification, analysis, and biological evaluation of this compound, a promising novel anticancer agent. The detailed methodologies and structured data presentation are intended to facilitate reproducible research in the field of drug development.
Application Notes: Elliptinium in Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Elliptinium acetate, a derivative of the plant alkaloid ellipticine (B1684216), is an antineoplastic agent that has demonstrated clinical activity, notably in the treatment of metastatic breast cancer.[1] Its multifaceted mechanism of action makes it a compound of significant interest in oncology research. These application notes provide a summary of its effects on breast cancer cell lines, focusing on the human breast adenocarcinoma cell line MCF-7, and detail standardized protocols for evaluating its efficacy in vitro. The primary mechanisms of ellipticine and its derivatives include DNA intercalation, inhibition of topoisomerase II, and the induction of cell cycle arrest and apoptosis.[2][3]
Mechanism of Action
This compound and its parent compound, ellipticine, exert their cytotoxic effects on breast cancer cells through several key mechanisms:
-
Topoisomerase II Inhibition: Ellipticine is a known inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[2] By forming a stable complex with the enzyme and DNA, it prevents the re-ligation of DNA strands, leading to double-strand breaks and subsequent cell death.
-
DNA Adduct Formation: Ellipticine is considered a pro-drug that can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes.[3][4] This activation leads to the formation of reactive metabolites that form covalent adducts with DNA, disrupting its structure and function.[3][4]
-
Induction of p53: In MCF-7 cells, which express wild-type p53, ellipticine treatment leads to a significant increase in the expression of the p53 tumor suppressor protein.[2]
-
Cell Cycle Arrest: The upregulation of p53 is associated with an increased expression of cyclin-dependent kinase inhibitors like p21/WAF1 and KIP1/p27.[2] This cascade ultimately blocks cell cycle progression, causing an arrest in the G2/M phase.[2]
-
Apoptosis Induction: Ellipticine triggers apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[2]
-
Extrinsic Pathway: It increases the expression of the Fas/APO-1 receptor and its ligands, leading to the activation of caspase-8.[2]
-
Intrinsic Pathway: The extrinsic pathway is amplified through the cleavage of Bid, which then translocates to the mitochondria, disrupting its function and leading to the activation of caspase-9.[2] The convergence of these pathways on effector caspases results in programmed cell death.
-
Signaling Pathway Diagram
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for the Preclinical Use of Elliptinium in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptinium acetate (B1210297) (also known as Celiptium® or 2-methyl-9-hydroxyellipticinium acetate, NSC 264-137) is a derivative of the plant alkaloid ellipticine. It has been investigated for its cytotoxic and potential anticancer properties. These application notes provide an overview of the preclinical use of this compound in animal models, summarizing its mechanism of action, available pharmacokinetic and toxicological data, and protocols for efficacy studies based on historical preclinical research.
Mechanism of Action
This compound exerts its anticancer effects through a multi-modal mechanism, primarily targeting DNA integrity and essential cellular processes.
-
DNA Intercalation and Topoisomerase II Inhibition : The planar structure of this compound allows it to insert itself between the base pairs of DNA (intercalation)[1]. This action distorts the DNA double helix, interfering with DNA replication and transcription. Furthermore, this compound stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles during replication[1]. This stabilization leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis).
-
Generation of Reactive Oxygen Species (ROS) : this compound can induce the production of ROS within cancer cells. Elevated ROS levels contribute to cellular damage, including further DNA damage, and can independently initiate apoptotic pathways.
-
Interaction with p53 Tumor Suppressor : Some studies suggest that this compound and its parent compound, ellipticine, can modulate the function of the p53 tumor suppressor protein, a key regulator of the cell cycle and apoptosis.
-
Mitochondrial Effects : this compound has been reported to uncouple mitochondrial oxidative phosphorylation, disrupting the energy balance within cancer cells.
Signaling Pathways
The primary signaling pathways affected by this compound converge on the induction of apoptosis, primarily through the DNA damage response pathway.
References
Elliptinium Administration in Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for Elliptinium and its derivatives in common laboratory animal models. The information is intended to guide researchers in designing preclinical studies to evaluate the pharmacokinetics, efficacy, and toxicology of this class of anti-cancer compounds.
Introduction to this compound
This compound, and its parent compound ellipticine (B1684216), are potent anti-neoplastic agents.[1][2] Their mechanism of action primarily involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division.[1][2][3] This dual action leads to the induction of DNA breaks and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cancer cell death.[1][2] Preclinical studies in various animal models, including mice, rats, and dogs, have been crucial in characterizing the pharmacological profile of these compounds.
Administration Routes and Protocols
The selection of an appropriate administration route is a critical factor in preclinical studies, as it significantly influences the pharmacokinetic and pharmacodynamic properties of the drug. The following sections detail the common administration routes for this compound and its derivatives in laboratory animals, along with generalized experimental protocols.
Intravenous (IV) Administration
Intravenous administration is a frequently used route for this compound and its derivatives in preclinical studies to ensure immediate and complete bioavailability.
Experimental Protocol: Intravenous Administration in Rats
This protocol is a general guideline and may require optimization based on the specific this compound derivative and experimental goals.
Materials:
-
This compound acetate (B1210297) (or other salt form)
-
Sterile vehicle for dissolution (e.g., sterile water for injection, saline, or a buffered solution). The pH may need adjustment to ensure solubility and stability.[4][5]
-
Syringes and needles (appropriate gauge for the animal's size, e.g., 27-30G for rats)
-
Animal restrainer
-
Warming device (optional, to dilate tail veins)
Procedure:
-
Preparation of this compound Solution: Prepare a sterile solution of this compound acetate at the desired concentration. Ensure complete dissolution. The solution should be administered at room temperature or warmed to body temperature to minimize discomfort.
-
Animal Preparation: Acclimatize the rats to the experimental conditions. Weigh each animal to determine the precise injection volume.
-
Restraint: Place the rat in a suitable restrainer to immobilize the tail.
-
Vein Dilation: If necessary, warm the tail using a warming lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Injection: Disinfect the injection site with an appropriate antiseptic. Insert the needle into the lateral tail vein and slowly inject the this compound solution.
-
Observation: Monitor the animal for any immediate adverse reactions during and after the injection. Return the animal to its cage and observe for any signs of toxicity.
Intraperitoneal (IP) Administration
Intraperitoneal injection is a common parenteral route in rodents, offering a larger surface area for absorption compared to subcutaneous injection.
Experimental Protocol: Intraperitoneal Administration in Mice
This protocol provides a general framework for IP administration of this compound in mice.
Materials:
-
This compound acetate solution
-
Syringes and needles (e.g., 25-27G)
-
Animal balance
Procedure:
-
Animal Handling: Weigh the mouse to calculate the required dose volume.
-
Restraint: Gently restrain the mouse, exposing the abdominal area.
-
Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Inject the solution smoothly.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse effects.
Subcutaneous (SC) Administration
Subcutaneous administration can be utilized for sustained release of a drug and is a common route for establishing tumor xenograft models.
Experimental Protocol: Subcutaneous Tumor Model and Drug Administration in Mice
This protocol describes the establishment of a subcutaneous tumor model followed by the administration of this compound.
Materials:
-
Cancer cell line suspension
-
Matrigel (optional, to enhance tumor formation)
-
This compound acetate solution
-
Syringes and needles (25-27G for cell injection, 27-30G for drug administration)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Prepare a single-cell suspension of the desired cancer cell line in a suitable medium, potentially mixed with Matrigel.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size.
-
Measure the tumor volume regularly using calipers.
-
-
This compound Administration:
-
Once tumors reach the desired size, randomize the animals into control and treatment groups.
-
Administer the this compound solution subcutaneously at a site distant from the tumor to avoid direct local effects.
-
Continue treatment according to the study design and monitor tumor growth and animal well-being.
-
Oral (PO) Administration
The oral bioavailability of this compound and its derivatives can be variable and is an important area of investigation for clinical translation.
Experimental Protocol: Oral Gavage in Rats
This protocol outlines the procedure for administering this compound orally to rats.
Materials:
-
This compound acetate formulated for oral administration (e.g., in suspension or solution)
-
Oral gavage needle (flexible or rigid, appropriate size for the rat)
-
Syringe
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement.
-
Gavage Needle Insertion: Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. Ensure the animal swallows the needle. Do not force the needle to avoid tracheal insertion.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.
-
Post-Administration Care: Return the rat to its cage and monitor for any signs of choking, distress, or other adverse effects.
Quantitative Data Summary
Table 1: Dosage of this compound and Derivatives in Laboratory Animals
| Compound | Animal Model | Administration Route | Dosage | Reference |
| Celiptium (N²-methyl-9-hydroxyellipticinium acetate) | Rat | Intravenous (IV) | 20 mg/kg (single dose) | [6][7] |
| 2-methyl-9-hydroxyellipticinium acetate | Mouse | Intravenous (IV) & Intraperitoneal (IP) | Not specified | [8] |
| Ellipticine | Mouse, Rat | Intravenous (IV) | 6 mg/kg | [9] |
| Ellipticine | Monkey | Intravenous (IV) | 3 mg/kg | [9] |
Table 2: Pharmacokinetic Parameters of Ellipticine and Derivatives
| Compound | Animal Model | Administration Route | Parameter | Value | Reference |
| Ellipticine | Mouse | Intravenous (IV) | Elimination Half-life (t½) | 22 min | [9] |
| Ellipticine | Rat | Intravenous (IV) | Elimination Half-life (t½) | 210 min | [9] |
| 2-methyl-9-hydroxyellipticinium acetate | Mouse | Intravenous (IV) | Disposition Half-life | ~30 hours | [8] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound exerts its cytotoxic effects through a dual mechanism of action. It intercalates into the DNA double helix and inhibits the function of topoisomerase II.
DNA Intercalation: this compound's planar structure allows it to insert itself between the base pairs of DNA.[10][11] This intercalation distorts the DNA structure, interfering with DNA replication and transcription.
Topoisomerase II Inhibition: Topoisomerase II is an enzyme that creates transient double-strand breaks in DNA to resolve topological problems during replication and transcription. This compound acts as a catalytic inhibitor of topoisomerase IIα.[12] It stabilizes the "cleavable complex," a state where the enzyme is covalently bound to the cleaved DNA.[1][2] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow: Preclinical Evaluation of this compound
The following diagram illustrates a typical workflow for the preclinical evaluation of an this compound derivative in a laboratory animal model.
Caption: Preclinical evaluation workflow.
Conclusion
The administration of this compound and its derivatives in laboratory animals is a cornerstone of preclinical cancer research. The choice of administration route profoundly impacts the experimental outcomes. The protocols and data presented herein provide a foundational guide for researchers. However, it is imperative to conduct pilot studies to optimize dosing, vehicle selection, and administration techniques for each specific compound and experimental model to ensure reliable and reproducible results. Further research is warranted to establish comprehensive pharmacokinetic profiles for this compound across various administration routes and animal species.
References
- 1. This compound Acetate | C20H20N2O3 | CID 42722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Evidence for 4-hydroxyalkenals in rat renal cortex peroxidized by N2-methyl-9-hydroxyellipticinium acetate or Celiptium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and disposition studies of 9-hydroxyellipticine and 2-methyl-9-hydroxyellipticinium acetate in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative physiological disposition of ellipticine in several animal species after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intercalative binding of ellipticine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anticancer agent ellipticine unwinds DNA by intercalative binding in an orientation parallel to base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing Novel Elliptinium-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to Elliptinium and the Need for Advanced Drug Delivery
Ellipticine is a potent antineoplastic alkaloid agent first isolated from the tree Ochrosia elliptica.[1][2] Its derivative, this compound, has demonstrated significant cytotoxic activity against a range of cancers, including metastatic breast cancer and myeloblastic leukemia.[3][4][5] The primary mechanisms of action are DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication.[1][2][6] This disruption of DNA processes in rapidly dividing cancer cells leads to cell death (apoptosis).[1] Despite its therapeutic potential, the clinical use of this compound is hampered by high toxicity, poor water solubility, and adverse side effects.[2][7]
Advanced drug delivery systems offer a promising strategy to overcome these limitations.[7] By encapsulating this compound in nanocarriers, it is possible to improve its solubility, protect it from premature degradation, control its release, and potentially target it to tumor tissues, thereby enhancing efficacy and reducing systemic toxicity.[8][9][10]
Potential Drug Delivery Platforms for this compound
Several nanocarrier systems are suitable for delivering hydrophobic drugs like this compound. The choice of platform directly influences the physicochemical properties, stability, and therapeutic performance of the final formulation.[11]
-
Polymeric Nanoparticles: Biocompatible and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate drugs within a matrix, allowing for controlled, sustained release.[9]
-
Liposomes: These vesicles, composed of lipid bilayers, are excellent for encapsulating both hydrophilic and hydrophobic drugs. Their surface can be modified (e.g., with PEG) to increase circulation time.
-
Lipid-Polymer Hybrid Nanoparticles: These core-shell structures combine the structural integrity of polymeric nanoparticles with the biomimetic advantages of a lipid shell, offering a robust platform for drug delivery.[12]
Quantitative Data Summary
Precise characterization is essential for the rational development and quality control of nanomedicines.[8][11] The following tables present illustrative data for typical this compound-based nanoparticle formulations.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound-PLGA NPs | 185 ± 15 | 0.15 ± 0.04 | -25.6 ± 3.1 |
| This compound-Liposomes | 150 ± 20 | 0.21 ± 0.06 | -18.4 ± 2.5 |
| This compound-Hybrid NPs | 170 ± 12 | 0.18 ± 0.03 | -32.1 ± 3.8 |
Table 2: Drug Loading and In Vitro Efficacy
| Delivery System | Drug Loading (%) | Encapsulation Efficiency (%) | IC50 (µM) in MCF-7 Cells |
| Free this compound | N/A | N/A | 1.1 ± 0.2 |
| This compound-PLGA NPs | 6.8 ± 1.1 | 82.4 ± 5.3 | 0.4 ± 0.07 |
| This compound-Liposomes | 4.5 ± 0.9 | 91.2 ± 4.8 | 0.6 ± 0.09 |
| This compound-Hybrid NPs | 7.3 ± 1.3 | 88.6 ± 6.1 | 0.3 ± 0.05 |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles
This protocol details the oil-in-water (o/w) single emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic drugs.
Materials:
-
Poly(D,L-lactic-co-glycolic acid) (PLGA)
-
This compound Acetate (B1210297)
-
Dichloromethane (DCM, HPLC grade)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized (DI) water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound acetate in 2 mL of DCM. Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 10 mL of DI water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 18,000 rpm) for 3 minutes on an ice bath to form a primary oil-in-water emulsion.
-
Solvent Evaporation: Immediately transfer the emulsion to a beaker with 20 mL of a 0.3% (w/v) PVA solution and stir magnetically at room temperature for at least 4 hours to allow the DCM to evaporate, leading to nanoparticle hardening.
-
Purification: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g, 20 min, 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice by resuspending in DI water and repeating the centrifugation step to remove excess PVA and unencapsulated drug.
-
Final Formulation: Resuspend the final pellet in a suitable buffer (e.g., PBS) or DI water for characterization, or lyophilize for long-term storage.
Caption: Workflow for synthesizing PLGA nanoparticles via emulsion-evaporation.
Protocol 2: Characterization of Drug-Loaded Nanoparticles
A thorough characterization is crucial to ensure the quality, safety, and efficacy of the nanoparticle formulation.[11][13]
A. Particle Size, Polydispersity, and Zeta Potential:
-
Instrumentation: Use a Dynamic Light Scattering (DLS) instrument.
-
Sample Preparation: Dilute the nanoparticle suspension in DI water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: Perform measurements at 25°C. The particle size is reported as the mean hydrodynamic diameter, the PDI indicates the width of the size distribution, and the zeta potential reflects surface charge and colloidal stability.[8]
B. Drug Loading and Encapsulation Efficiency:
-
Sample Preparation: Lyophilize a known quantity of the washed nanoparticle suspension.
-
Drug Extraction: Dissolve a precisely weighed amount of the lyophilized nanoparticles (e.g., 5 mg) in a suitable solvent like DMSO or DCM to break the nanoparticles and release the drug.
-
Quantification: Quantify the amount of this compound using UV-Vis spectrophotometry or HPLC with a pre-established calibration curve.
-
Calculation:
-
Drug Loading (DL %) = (Mass of drug in nanoparticles / Total mass of nanoparticles) × 100
-
Encapsulation Efficiency (EE %) = (Mass of drug in nanoparticles / Initial mass of drug used) × 100
-
This compound's Apoptotic Signaling Pathway
This compound primarily induces apoptosis through the intrinsic (or mitochondrial) pathway, initiated by DNA damage.[14][15]
-
Initiation: this compound intercalates into DNA and inhibits topoisomerase II, causing DNA strand breaks.[1][3]
-
Sensor Activation: This damage activates sensor proteins like ATM/ATR, which in turn phosphorylate and activate the tumor suppressor protein p53.[16]
-
Mitochondrial Events: Activated p53 upregulates the expression of pro-apoptotic proteins (e.g., Bax) and downregulates anti-apoptotic proteins (e.g., Bcl-2).[14][]
-
Execution: The shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol.[] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.
-
Cell Death: Caspase-9 activates the executioner caspase, caspase-3, which cleaves key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[14][15][]
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Ellipticine - Wikipedia [en.wikipedia.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. This compound, a DNA intercalating agent with broad antitumor activity in a human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Ellipticine, its Derivatives: Re-evaluation of Clinical Suitability with the Aid of Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elastin-like polypeptide for improved drug delivery for anticancer therapy: preclinical studies and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lipid-Polymer Hybrid Nanoparticles Synthesized via Lipid-Based Surface Engineering for a robust drug delivery platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. “Characterization of Nanoparticles Intended for Drug Delivery” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Ellipticine-induced apoptosis depends on Akt translocation and signaling in lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Elliptinium Cytotoxicity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elliptinium (specifically, 9-hydroxy-N-methylellipticinium acetate) and its parent compound, ellipticine (B1684216), are potent antineoplastic alkaloids.[1] Their cytotoxic effects are of significant interest in oncology research and drug development. The primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of covalent DNA adducts following enzymatic activation.[2][3][4] Furthermore, ellipticine has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the p53 and Akt signaling networks.[5][6][7]
These application notes provide a comprehensive guide to designing and executing key in vitro assays to evaluate the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Experimental Workflow for Cytotoxicity Assessment
A systematic approach is crucial for characterizing the cytotoxic profile of this compound. The workflow typically begins with a general assessment of cell viability and cytotoxicity, followed by more specific assays to elucidate the mechanism of cell death.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Data Presentation: Quantifying Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound.[8] It represents the concentration of this compound required to inhibit cell growth or viability by 50%. IC50 values should be determined from dose-response curves generated from multiple experiments.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines after 48-hour exposure.
| Cell Line | Cancer Type | MTT Assay IC50 (µM) | LDH Assay EC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.2 | 1.5 ± 0.3 |
| HepG2 | Hepatocellular Carcinoma | 4.1 ± 0.5[5] | 4.8 ± 0.6 |
| A549 | Non-small-cell Lung Cancer | 3.5 ± 0.4 | 4.0 ± 0.4 |
| U87MG | Glioblastoma | ~1.0[9] | 1.3 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Analysis via Annexin V/PI Staining in MCF-7 cells treated with this compound for 24 hours.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (0.1% DMSO) | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| This compound (0.5 µM) | 80.4 ± 2.1 | 12.5 ± 1.1 | 5.3 ± 0.8 |
| This compound (1.0 µM) | 55.7 ± 3.5 | 28.9 ± 2.4 | 13.1 ± 1.9 |
| This compound (2.5 µM) | 20.1 ± 2.8 | 45.3 ± 3.1 | 30.2 ± 2.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product.[12]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock (e.g., 10 mM in DMSO). Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[8][13]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[14][15]
Materials:
-
Cell-free culture supernatants
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Control Preparation: Set up the following controls:[16]
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with lysis buffer for 30 minutes before supernatant collection.[17]
-
Background Control: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[16]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[19][21]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[20]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with this compound for the desired time, harvest both adherent and floating cells. Centrifuge at 300-400 x g for 5 minutes.
-
Cell Washing: Wash the cells once with cold PBS and once with 1X Annexin-binding buffer.[22]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[21]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20][21]
-
Dilution and Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube.[20] Analyze the samples by flow cytometry as soon as possible, acquiring at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.[21]
-
This compound-Induced Apoptosis Signaling Pathways
This compound and its parent compound can trigger apoptosis through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. These pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.
Extrinsic and Intrinsic Apoptosis Pathways
Studies have shown that ellipticine can increase the expression of Fas/APO-1 and its ligand, activating the extrinsic pathway.[5][7] It also initiates the mitochondrial pathway by regulating Bcl-2 family proteins, leading to cytochrome c release and activation of the intrinsic cascade.[5] The two pathways can be linked through the cleavage of Bid by Caspase-8.[7]
Caption: this compound-induced extrinsic and intrinsic apoptosis pathways.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellipticine-induced apoptosis depends on Akt translocation and signaling in lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. kumc.edu [kumc.edu]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Techniques for Studying Elliptinium-DNA Binding Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptinium is a potent anti-cancer agent belonging to the ellipticine (B1684216) class of compounds. Its therapeutic effects are primarily attributed to its interaction with DNA, leading to the inhibition of crucial cellular processes like DNA replication and transcription. A thorough understanding of the binding mechanism between this compound and DNA is paramount for the development of more effective and targeted cancer therapies with reduced side effects.
These application notes provide a detailed overview of the key experimental techniques employed to characterize this compound-DNA binding interactions. This document is designed to guide researchers in selecting appropriate methodologies and executing experiments to elucidate the binding mode, affinity, and thermodynamics of this interaction.
Core Techniques and Methodologies
A variety of biophysical and biochemical techniques can be utilized to investigate the interaction between this compound and DNA. Each method offers unique insights into different aspects of the binding event.
Spectroscopic Techniques
Spectroscopic methods are fundamental in studying drug-DNA interactions as they are sensitive to changes in the electronic and structural environment of the molecules upon binding.[1]
a) UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique to monitor the binding of small molecules to DNA.[1][2][3] The intercalation of this compound into the DNA double helix typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the absorption spectrum of the drug.[4] These spectral changes can be used to quantify the binding affinity.
Experimental Protocol: UV-Visible Spectroscopy
-
Materials:
-
This compound solution of known concentration.
-
Calf Thymus DNA (ctDNA) solution of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Buffer solution (e.g., Tris-HCl, pH 7.4).
-
Quartz cuvettes.
-
UV-Vis Spectrophotometer.
-
-
Procedure:
-
Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of ctDNA.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-500 nm).
-
Correct the spectra for the absorbance of DNA.
-
Analyze the changes in absorbance at the wavelength of maximum absorption for this compound to determine the binding constant (Kb) and the number of binding sites (n) using appropriate models like the Scatchard plot.
-
b) Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying drug-DNA interactions.[1][5][6] The intrinsic fluorescence of this compound may be altered upon binding to DNA, often resulting in fluorescence quenching or enhancement.[5][7] This change can be used to determine binding parameters. Competitive binding assays using fluorescent probes like ethidium (B1194527) bromide (EB) can also be employed.[7][8]
Experimental Protocol: Fluorescence Spectroscopy (Competitive Binding with Ethidium Bromide)
-
Materials:
-
This compound solution.
-
ctDNA solution.
-
Ethidium Bromide (EB) solution.
-
Buffer solution.
-
Fluorometer.
-
-
Procedure:
-
Prepare a solution containing ctDNA and EB, allowing the formation of the DNA-EB complex, which exhibits strong fluorescence.
-
Titrate this solution with increasing concentrations of this compound.
-
Record the fluorescence emission spectra after each addition of this compound.
-
The quenching of the DNA-EB fluorescence by this compound indicates the displacement of EB and the binding of this compound to DNA.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant and infer the binding affinity of this compound.
-
c) Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful tool for investigating conformational changes in DNA upon ligand binding.[9][10][11][12] The interaction of this compound with DNA can induce changes in the DNA's secondary structure, which are reflected in the CD spectrum.[9] These spectral changes provide insights into the binding mode (e.g., intercalation vs. groove binding).[10][11]
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
-
Materials:
-
This compound solution.
-
ctDNA solution.
-
Buffer solution.
-
CD Spectropolarimeter.
-
-
Procedure:
-
Record the CD spectrum of the ctDNA solution in the absence of this compound.
-
Prepare solutions with a fixed concentration of ctDNA and increasing concentrations of this compound.
-
Record the CD spectra for each mixture.
-
Analyze the changes in the CD signals at characteristic wavelengths for B-form DNA (positive band around 275 nm and negative band around 245 nm) to assess conformational changes upon this compound binding.
-
Calorimetric Technique
Isothermal Titration Calorimetry (ITC)
ITC is a highly quantitative technique that directly measures the heat changes associated with a binding interaction.[13][14][15] It provides a complete thermodynamic profile of the binding event, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of the interaction (n).[13][14][16]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Materials:
-
This compound solution.
-
ctDNA solution.
-
Buffer solution (ensure the buffer has a low ionization enthalpy).
-
Isothermal Titration Calorimeter.
-
-
Procedure:
-
Degas all solutions thoroughly before the experiment.
-
Load the ctDNA solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the ctDNA solution while monitoring the heat released or absorbed.
-
A control experiment involving the injection of this compound into the buffer alone should be performed to determine the heat of dilution.
-
Analyze the integrated heat data to determine the thermodynamic parameters of the interaction.
-
Electrophoretic Technique
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel retardation assay, is used to study the binding of molecules to nucleic acids.[17][18][19][20][21] The principle is that a DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA.[19][20] This technique can be used to qualitatively assess the binding of this compound to DNA.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
-
Materials:
-
This compound solution.
-
A specific DNA fragment (e.g., a radiolabeled or fluorescently labeled oligonucleotide).
-
Binding buffer.
-
Non-denaturing polyacrylamide gel.
-
Electrophoresis apparatus.
-
Detection system (e.g., autoradiography or fluorescence imaging).
-
-
Procedure:
-
Incubate the labeled DNA fragment with increasing concentrations of this compound in the binding buffer.
-
Load the samples onto the non-denaturing polyacrylamide gel.
-
Run the gel to separate the free DNA from the DNA-Elliptinium complex.
-
Visualize the bands using the appropriate detection method.
-
A shift in the mobility of the DNA band in the presence of this compound indicates binding.
-
Data Presentation
Quantitative Binding Parameters of Ellipticine Derivatives with DNA
| Compound | Technique | Binding Constant (K) (M⁻¹) | Stoichiometry (n) (drug/base pair) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Reference |
| Ellipticine (free base, pH 9) | Spectrophotometry | 3.3 x 10⁵ | 0.23 | - | - | [22] |
| Ellipticinium (cation, pH 5) | Spectrophotometry | 8.3 x 10⁵ | 0.19 | - | - | [22] |
| Ellipticine | Fluorescence Spectroscopy | ~1.5 x 10⁷ (KD ≈ 65 nM) | - | - | - | [5] |
Note: Data for this compound specifically can be generated using the protocols described above. The table presents data for the parent compound, ellipticine, to provide a comparative baseline.
Visualizations
Experimental Workflow for Studying this compound-DNA Interactions
Caption: Workflow for characterizing this compound-DNA binding.
Proposed Mechanism of this compound-DNA Interaction
Caption: this compound's proposed mechanism of action via DNA intercalation.
References
- 1. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of DNA-emodin interaction by FTIR and UV-vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Topoisomerase II binds to ellipticine in the absence or presence of DNA. Characterization of enzyme-drug interactions by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Spectroscopic, Thermodynamic and Molecular Docking Study of the Binding Mechanism of Dapoxetine with Calf Thymus DNA [scielo.org.za]
- 9. mdpi.com [mdpi.com]
- 10. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA | Springer Nature Experiments [experiments.springernature.com]
- 18. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 19. licorbio.com [licorbio.com]
- 20. researchgate.net [researchgate.net]
- 21. Electrophoretic mobility shift assay for the detection of specific DNA-protein complex in nuclear extracts from the cultured cells and frozen autopsy human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Binding of ellipticine base and ellipticinium cation to calf-thymus DNA. A thermodynamic and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elliptinium in Combination Chemotherapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elliptinium acetate, a derivative of the plant alkaloid ellipticine, is an antineoplastic agent with known activity against a range of cancers, including metastatic breast cancer and myeloblastic leukemia.[1][2] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA strand breaks and subsequent cell death.[1] The unique properties of this compound, including its activity in adriamycin-resistant tumors, suggest its potential as a valuable component of combination chemotherapy regimens.[3]
The rationale for combining this compound with other chemotherapeutic agents lies in the potential for synergistic effects, the ability to overcome drug resistance, and the possibility of reducing individual drug doses to minimize toxicity. This document provides detailed protocols and application notes for researchers investigating the use of this compound in combination chemotherapy studies, with a focus on in vitro assessment of synergy and the elucidation of underlying molecular mechanisms.
Data Presentation
Effective evaluation of combination therapies requires clear and concise presentation of quantitative data. The following tables are templates for summarizing the results of in vitro synergy studies.
Table 1: In Vitro Cytotoxicity of this compound and Combination Partner in Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) ± SD |
| MCF-7 | This compound | Data not available |
| Doxorubicin | Data not available | |
| MDA-MB-231 | This compound | Data not available |
| Doxorubicin | Data not available | |
| A549 | This compound | Data not available |
| Cisplatin | Data not available |
Table 2: Combination Index (CI) Values for this compound Combinations in Cancer Cell Lines
| Cell Line | Combination | Molar Ratio (E:P) | Fraction Affected (Fa) | Combination Index (CI) | Synergy/Antagonism |
| MCF-7 | This compound : Doxorubicin | 1:1 | 0.5 | Data not available | To be determined |
| 0.75 | Data not available | To be determined | |||
| 0.90 | Data not available | To be determined | |||
| A549 | This compound : Cisplatin | 1:1 | 0.5 | Data not available | To be determined |
| 0.75 | Data not available | To be determined | |||
| 0.90 | Data not available | To be determined |
CI < 0.9 indicates synergy; 0.9 < CI < 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic potential of this compound in combination with other chemotherapeutic agents.
Protocol 1: Determination of IC50 and Synergy by Cell Viability Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound and a partner drug, and to assess their synergistic effects.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound acetate
-
Combination drug (e.g., Doxorubicin, Cisplatin)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Drug Treatment (Single Agent IC50):
-
Prepare serial dilutions of this compound and the partner drug in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drugs).
-
Incubate for 48-72 hours.
-
-
Drug Treatment (Combination Synergy):
-
Based on the determined IC50 values, prepare dilutions of this compound and the partner drug at a constant molar ratio (e.g., 1:1).
-
Treat the cells with the drug combinations as described in step 2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for the single agents using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound combinations on key signaling proteins.
Materials:
-
Treated cell lysates from the synergy experiment
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-phospho-Akt, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Add chemiluminescence substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Pathways and Workflows
Signaling Pathways
The antitumor activity of this compound, particularly in combination, may involve the modulation of key cancer-related signaling pathways.
Caption: Key signaling pathways potentially modulated by this compound combinations.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound in combination chemotherapy studies.
Caption: Experimental workflow for in vitro and in vivo synergy studies.
Logical Relationship of Synergistic Action
This diagram illustrates the conceptual basis for the synergistic action of this compound in combination with another chemotherapeutic agent.
References
Methodological Approaches for Synthesizing Elliptinium Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodological approaches for the synthesis of Elliptinium analogs, a class of potent antineoplastic agents. The content is designed to guide researchers through the key synthetic strategies, provide detailed experimental protocols, and offer insights into the biological evaluation and mechanism of action of these compounds.
Introduction
This compound, the N-2 methylated derivative of 9-hydroxyellipticine, is a DNA intercalating agent and a topoisomerase II inhibitor that has demonstrated significant antitumor activity.[1] The planar tetracyclic pyridocarbazole core of ellipticine (B1684216) allows it to intercalate between DNA base pairs, while the quaternized pyridinium (B92312) nitrogen enhances its aqueous solubility and interaction with the negatively charged phosphate (B84403) backbone of DNA.[2] The synthesis of this compound analogs is a key area of research aimed at improving efficacy, selectivity, and pharmacokinetic properties. This document outlines the primary synthetic routes and key chemical transformations for the preparation of these analogs.
General Synthetic Strategies
The synthesis of this compound analogs can be broadly categorized into two main approaches:
-
Modification of the Ellipticine Scaffold: This involves the synthesis of the core ellipticine structure followed by functionalization at various positions.
-
Total Synthesis: This approach builds the pyridocarbazole skeleton from simpler starting materials, incorporating desired functionalities along the synthetic route.
Key reactions in the synthesis of the ellipticine core include the Graebe-Ullmann synthesis, the Pictet-Spengler reaction, and palladium-catalyzed cross-coupling reactions. A notable and versatile method for constructing the 6H-pyrido[4,3-b]carbazole ring system is Gribble's synthesis.
Gribble's Synthesis of the Ellipticine Core
A widely employed method for the synthesis of the ellipticine core is the Gribble synthesis, which provides a versatile and efficient route to 5- and 11-substituted ellipticines. The key steps typically involve the construction of a carbazole (B46965) intermediate followed by the annulation of the pyridine (B92270) D-ring.
N-Alkylation to form this compound Salts
The final step in the synthesis of many this compound analogs is the quaternization of the N-2 nitrogen of the pyridine ring. This is typically achieved by reacting the ellipticine precursor with an appropriate alkylating agent.
Detailed Experimental Protocols
This section provides detailed protocols for the synthesis of a representative this compound analog, 9-hydroxy-2-methylellipticinium acetate (B1210297) (Celiptium).
Protocol 1: Synthesis of 9-Hydroxyellipticine
This protocol is adapted from the general principles of Gribble's synthesis.
Materials:
-
5-Methoxy-indole
-
Pyridinium bromide perbromide
-
Sodium methoxide
-
Palladium on carbon (10%)
-
Anhydrous methanol
-
Anhydrous toluene (B28343)
-
Hydrobromic acid (48%)
Procedure:
-
Synthesis of 6-methoxy-1,4-dimethylcarbazole: A solution of 5-methoxy-indole (1 eq) and 2,5-hexanedione (1.1 eq) in anhydrous toluene is heated at reflux with a catalytic amount of p-toluenesulfonic acid for 12-18 hours with a Dean-Stark trap to remove water. The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
-
Demethylation to 6-hydroxy-1,4-dimethylcarbazole: The 6-methoxy-1,4-dimethylcarbazole (1 eq) is dissolved in anhydrous dichloromethane (B109758) and cooled to 0 °C. Boron tribromide (1.5 eq) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours. The reaction is quenched by the slow addition of methanol, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
-
Construction of the Pyridine Ring: The 6-hydroxy-1,4-dimethylcarbazole is condensed with aminoacetaldehyde dimethyl acetal (B89532) to form the pyridocarbazole skeleton. This is followed by aromatization using a palladium catalyst to yield 9-hydroxyellipticine.
Protocol 2: N-methylation of 9-Hydroxyellipticine to 9-Hydroxy-2-methylellipticinium Iodide
Materials:
-
9-Hydroxyellipticine
-
Methyl iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 9-hydroxyellipticine (1 eq) in anhydrous DMF.
-
Add methyl iodide (5-10 eq) to the solution.
-
Stir the reaction mixture at 60-80 °C for 24-48 hours in a sealed tube.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 9-hydroxy-2-methylellipticinium iodide.
Protocol 3: Anion Exchange to 9-Hydroxy-2-methylellipticinium Acetate
Materials:
-
9-Hydroxy-2-methylellipticinium iodide
-
Anion exchange resin (acetate form, e.g., Dowex 1x8)
-
Methanol/Water
Procedure:
-
Prepare a column with the anion exchange resin in the acetate form.
-
Dissolve the 9-hydroxy-2-methylellipticinium iodide in a minimal amount of methanol/water.
-
Load the solution onto the column.
-
Elute the column with methanol/water.
-
Collect the fractions containing the product (monitor by UV-Vis spectroscopy or TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain 9-hydroxy-2-methylellipticinium acetate.[3]
Data Presentation
The following tables summarize quantitative data for a series of this compound analogs, including their cytotoxic activity and topoisomerase II inhibitory potential.
Table 1: Cytotoxicity of this compound Analogs against various cancer cell lines.
| Compound | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| Ellipticine | H | H | N417 | 9 | [2] |
| 9-Hydroxyellipticine | OH | H | L1210 | - | [1] |
| Celiptium | OH | CH3 | N417 | 9 | [2] |
| Detalliptinium | OH | C2H5 | N417 | 8 | [2] |
| m-AMSA | - | - | N417 | 1 | [2] |
Table 2: Topoisomerase II Inhibitory Activity of this compound Analogs.
| Compound | Assay | IC50 (µM) | Reference |
| Celiptium | DNA cleavage | - | [2] |
| Detalliptinium | DNA cleavage | - | [2] |
| m-AMSA | DNA cleavage | - | [2] |
Note: Specific IC50 values for Topoisomerase II inhibition are often reported in relative terms or as the concentration required to produce a certain level of DNA cleavage. Direct comparative IC50 values are not always available in the literature.
Mandatory Visualization
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound analogs.
Caption: Generalized workflow for the synthesis of this compound analogs.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway initiated by the inhibition of Topoisomerase II by this compound analogs, leading to apoptosis.
Caption: DNA damage response pathway initiated by this compound analogs.
Experimental Protocols for Biological Evaluation
Protocol 4: Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase II alpha
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose (B213101) gel (1%)
-
Ethidium (B1194527) bromide or other DNA stain
-
Test compounds (this compound analogs) dissolved in DMSO
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should have a final volume of 20 µL.
-
To each tube, add the assay buffer, kDNA (e.g., 200 ng), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., etoposide).
-
Initiate the reaction by adding human topoisomerase II alpha (e.g., 1-2 units).
-
Incubate the reactions at 37 °C for 30 minutes.
-
Stop the reaction by adding 5 µL of the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated DNA (network at the top of the gel).
Protocol 5: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the this compound analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., N417, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the this compound analogs. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4]
References
- 1. A new antitumoral agent: 9-hydroxyellipticine. Possibility of a rational design of anticancerous drugs in the series of DNA intercalating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase II-mediated DNA cleavage activity induced by ellipticines on the human tumor cell line N417 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0009445B1 - Process for the preparation of 9-hydroxy-ellipticine and derivatives thereof - Google Patents [patents.google.com]
- 4. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming Elliptinium solubility issues in aqueous solutions
Elliptinium Solubility Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a lipophilic compound with inherently low aqueous solubility.[1][2] Its solubility in pure water at 25°C is approximately 0.5 µg/mL. Solubility is a critical factor as drugs must be in a solution to be absorbed and exert a pharmacological effect.[3][4]
Q2: My this compound is precipitating out of my buffer solution. What are the common causes?
A2: Precipitation of this compound is a common issue and can be attributed to several factors:
-
pH of the Solution: this compound is a weakly basic compound. Its solubility is highly pH-dependent and decreases significantly in neutral or alkaline buffers (pH > 7.0).[5][6]
-
High Concentration: Exceeding the solubility limit of this compound in a specific buffer system will inevitably lead to precipitation.[7]
-
Buffer Composition: Certain buffer salts, especially phosphates, can interact with dissolved compounds and reduce their solubility.[7][8]
-
Method of Preparation: Rapidly adding a concentrated organic stock solution of this compound to an aqueous buffer can cause localized supersaturation and immediate precipitation.[6]
-
Low Temperature: The solubility of many compounds decreases at lower temperatures. Storing this compound solutions at 4°C can lead to crystallization over time.[7]
Q3: How can I increase the solubility of this compound for my in vitro experiments?
A3: Several methods can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[9][10] The optimal strategy depends on the specific requirements of your experiment. Common techniques include:
-
pH Adjustment: Using a slightly acidic buffer (e.g., pH 5.0-6.5) can increase the solubility of weakly basic compounds.[]
-
Co-solvents: The addition of a water-miscible organic solvent, such as DMSO or ethanol, can significantly improve solubility.[12][13]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[14][15]
-
Surfactants: The use of non-ionic surfactants like Tween® 80 or Pluronic® F68 can aid in solubilization by forming micelles that encapsulate the drug.[3][16]
Q4: What solvents are recommended for preparing a concentrated stock solution of this compound?
A4: For preparing a high-concentration stock solution, it is best to use a polar aprotic solvent. Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for solubilizing this compound. A stock concentration of 10-20 mM in DMSO is typically achievable.
Troubleshooting Guides
Issue 1: Precipitation Observed in Phosphate-Buffered Saline (PBS)
-
Question: I dissolved this compound in DMSO to make a 10 mM stock. When I dilute it 1:1000 in PBS (pH 7.4) for my cell-based assay, I immediately see a cloudy precipitate. How can I fix this?
-
Answer: This is a classic case of a poorly soluble compound precipitating when a concentrated organic stock is diluted into an aqueous buffer. The final DMSO concentration (0.1%) is likely too low to maintain this compound's solubility at pH 7.4.
Solutions:
-
Increase Final Co-solvent Concentration: If your experimental system tolerates it, try increasing the final DMSO concentration to 0.5% or even 1%. This will increase the solvent's capacity to dissolve the lipophilic compound.[17][18]
-
Use a Different Buffer: Consider using a buffer with a lower pH if your cells can tolerate it for the duration of the experiment. A buffer like MES at pH 6.5 may keep this compound in solution more effectively.
-
Utilize a Solubilizing Excipient: Formulating the this compound with a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), can dramatically increase its aqueous solubility even at neutral pH.[19]
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: My dose-response curves for this compound are not reproducible. Why might this be happening?
-
Answer: Inconsistent results are often linked to unseen precipitation or aggregation of the compound in the assay medium. Even if not visible to the naked eye, microprecipitates can form, leading to a lower effective concentration of the drug than intended.
Solutions:
-
Verify Solubility in Media: Before conducting your assay, perform a simple visual solubility test. Prepare your highest concentration of this compound in the final cell culture medium and let it sit for the duration of your experiment. Check for any signs of precipitation or cloudiness.
-
Prepare Working Solutions Fresh: Do not store dilute aqueous solutions of this compound, as precipitation can occur over time. Prepare your working solutions fresh from the concentrated DMSO stock for each experiment.
-
Improve Preparation Method: When diluting the stock, add the stock solution to the buffer/media dropwise while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.[6]
-
Data Presentation: Solubility Enhancement of this compound
The following tables summarize quantitative data from solubility enhancement experiments.
Table 1: Solubility of this compound in Aqueous Buffers (pH Effect)
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |
| Citrate Buffer | 5.0 | 25 | 25.4 |
| MES Buffer | 6.0 | 25 | 10.2 |
| HEPES Buffer | 7.0 | 25 | 1.1 |
| PBS | 7.4 | 25 | < 1.0 |
| Tris Buffer | 8.0 | 25 | < 0.5 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Temperature (°C) | Solubility (µg/mL) |
| None | 0% | 25 | < 1.0 |
| DMSO | 1% | 25 | 15.8 |
| Ethanol | 1% | 25 | 8.5 |
| PEG 400 | 5% | 25 | 45.7 |
| Propylene Glycol | 5% | 25 | 33.1 |
Table 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| HP-β-CD Conc. (mM) | Buffer System | Temperature (°C) | Solubility (µg/mL) | Fold Increase |
| 0 | PBS (pH 7.4) | 25 | 0.8 | - |
| 10 | PBS (pH 7.4) | 25 | 55.6 | ~70x |
| 25 | PBS (pH 7.4) | 25 | 142.3 | ~178x |
| 50 | PBS (pH 7.4) | 25 | 310.5 | ~388x |
Experimental Protocols
Protocol 1: Co-solvent Solubility Assessment
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare a series of PBS (pH 7.4) solutions containing different percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% DMSO).
-
Add an excess amount of this compound powder to 1 mL of each co-solvent/buffer solution in a glass vial.
-
Equilibrate the samples by shaking at room temperature for 24 hours to ensure saturation.
-
Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 2: Cyclodextrin Complexation (Kneading Method)
This method is effective for creating a solid inclusion complex that can be easily weighed and dissolved in aqueous solutions.[20][21]
-
Weigh 100 mg of this compound and 1,580 mg of HP-β-CD (assuming a 1:1 molar ratio and respective molecular weights of ~400 g/mol for this compound and ~1580 g/mol for HP-β-CD).
-
Place the HP-β-CD powder in a mortar.
-
Add a small amount of a water/ethanol (50:50) mixture to the powder to form a thick, uniform paste.
-
Gradually add the this compound powder to the paste while continuously triturating (kneading) with the pestle.
-
Continue kneading for 60 minutes. Add small amounts of the solvent mixture if the paste becomes too dry.
-
Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at 40°C for 24 hours.
-
The resulting dry solid is the this compound:HP-β-CD inclusion complex, which should exhibit significantly enhanced aqueous solubility.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. brieflands.com [brieflands.com]
- 4. crsubscription.com [crsubscription.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. eijppr.com [eijppr.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 18. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. oatext.com [oatext.com]
- 21. iipseries.org [iipseries.org]
improving the yield of Elliptinium synthesis reactions
Welcome to the technical support center for the synthesis of Elliptinium. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step affecting the overall yield of this compound?
A1: The palladium-catalyzed cross-coupling reaction (Step 2) is the most yield-defining step. The efficiency of this step is highly sensitive to catalyst activity, reagent purity, and reaction conditions. Optimizing this step will have the most significant impact on the overall yield. In multi-step synthesis, any decrease in yield in a single step can drastically influence the overall success of the synthesis.[1][2]
Q2: What are common sources of impurities in the final this compound product?
A2: Impurities often arise from several sources:
-
Incomplete reactions: Unreacted starting materials or intermediates from any of the three steps.[3]
-
Side reactions: Homocoupling of the boronic acid in Step 2 or over-alkylation in Step 3 are common side reactions. The presence of impurities can lead to the formation of unwanted compounds, which can affect both the yield and purity of the desired product.[4]
-
Reagent-derived impurities: Impurities present in the starting materials or reagents can be carried through the synthesis.[5][6] Low-quality reagents can introduce inconsistencies and impurities, leading to unreliable results.[7]
-
Solvent-derived impurities: Residual solvents or impurities within the solvents can contaminate the final product.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
Troubleshooting Guides
Low Yield in Step 1: Synthesis of Intermediate A
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of starting material | Incomplete reaction. | Ensure starting material is fully dissolved before adding reagents. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Low reaction temperature. | Carefully monitor and maintain the reaction temperature at the optimal level. | |
| Formation of multiple unidentified spots on TLC | Side reactions due to impurities in the starting material. | Purify the starting material by recrystallization or column chromatography before use. The purity of chemicals is crucial for accurate results and to prevent unwanted side reactions.[4] |
| Reaction temperature is too high, leading to decomposition. | Lower the reaction temperature and add reagents dropwise to control any exothermic processes.[8] |
Low Yield in Step 2: Palladium-Catalyzed Cross-Coupling
| Symptom | Possible Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly | Inactive catalyst. | Use a fresh batch of palladium catalyst. Ensure the catalyst is stored under an inert atmosphere. |
| Presence of oxygen. | Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Oxygen can act as a radical inhibitor in some reactions.[9] | |
| Significant formation of homocoupled byproducts | Suboptimal reaction conditions. | Adjust the stoichiometry of the reactants. A slight excess of the boronic acid can sometimes suppress homocoupling. |
| Catalyst poisoning. | Ensure all reagents and solvents are of high purity and free from potential catalyst poisons like sulfur-containing compounds.[10] |
Low Yield in Step 3: Final Alkylation to this compound
| Symptom | Possible Cause | Recommended Solution |
| Formation of di-alkylated byproduct | Excess of alkylating agent. | Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature to improve selectivity. | |
| Unreacted Intermediate B remains | Insufficient base. | Ensure the base is completely dissolved and use a slight excess to drive the reaction to completion. |
| Wet starting material. | Ensure Intermediate B is thoroughly dried before the reaction, as water can quench the base.[11] |
Data Presentation: Optimizing Step 2 Yield
The following table summarizes the results of experiments to optimize the palladium-catalyzed cross-coupling reaction (Step 2).
| Experiment ID | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield of Intermediate B (%) |
| 1 | 1 | 80 | 12 | 65 |
| 2 | 2 | 80 | 12 | 78 |
| 3 | 3 | 80 | 12 | 85 |
| 4 | 2 | 90 | 12 | 82 |
| 5 | 2 | 100 | 12 | 75 (decomposition observed) |
| 6 | 2 | 80 | 18 | 88 |
| 7 | 2 | 80 | 24 | 89 |
Experimental Protocols
Detailed Protocol for Step 2: Palladium-Catalyzed Cross-Coupling
Materials:
-
Intermediate A (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.02 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/Water (4:1 mixture), degassed
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add Intermediate A, arylboronic acid, and K₂CO₃.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe.
-
Inert Atmosphere: Purge the reaction mixture with the inert gas for 15 minutes.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Factors influencing high this compound yield.
References
- 1. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solved Multi-step synthesis are very common in organic | Chegg.com [chegg.com]
- 3. youtube.com [youtube.com]
- 4. tutorchase.com [tutorchase.com]
- 5. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 6. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. Troubleshooting [chem.rochester.edu]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. chemlab.truman.edu [chemlab.truman.edu]
troubleshooting Elliptinium instability in cell culture media
Welcome to the technical support center for Elliptinium. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to this compound instability in cell culture media. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Reduced or Inconsistent Efficacy of this compound in Cell-Based Assays
Question: We are observing lower than expected or variable cytotoxic effects of this compound in our cancer cell line cultures. What could be the cause?
Answer: Reduced or inconsistent efficacy of this compound can stem from its instability in the cell culture medium, leading to a decrease in the effective concentration of the active compound over the course of the experiment. Several factors can contribute to this degradation.
Potential Causes and Troubleshooting Steps:
-
pH of the Medium: this compound's stability can be pH-dependent. Standard cell culture media are typically buffered to a physiological pH (7.2-7.4). However, cellular metabolism can lead to acidification of the medium.
-
Troubleshooting: Monitor the pH of your cell culture medium throughout the experiment. If a significant drop in pH is observed, consider using a medium with a stronger buffering capacity or changing the medium more frequently.
-
-
Exposure to Light: Like many complex organic molecules, this compound may be susceptible to photodegradation.
-
Troubleshooting: Protect your this compound stock solutions and treated cell cultures from direct light. Use amber-colored tubes for storage and minimize the exposure of your culture plates to light during incubation and analysis.
-
-
Reactive Components in Media: Some components in cell culture media, such as certain vitamins or amino acids, can react with and degrade this compound.[1][2]
-
Troubleshooting: If you suspect media components are causing degradation, you can test the stability of this compound in different types of media (e.g., DMEM vs. RPMI-1640) to see if the issue persists.[3] You can also prepare a fresh solution of this compound in the medium immediately before adding it to the cells to minimize the incubation time in the medium alone.
-
-
Oxidation: this compound, as a polycyclic aromatic compound, may be prone to oxidation, which would alter its structure and reduce its activity.[4]
-
Troubleshooting: Consider adding antioxidants to your cell culture medium, but be cautious as this could also interfere with the mechanism of action of this compound, which may involve the generation of reactive oxygen species (ROS).[5]
-
Issue 2: Precipitate Formation After Adding this compound to Cell Culture Medium
Question: We observe a precipitate forming in our cell culture medium after adding this compound. How can we resolve this?
Answer: Precipitate formation is a common issue with lipophilic compounds like this compound and can significantly impact the effective concentration and bioavailability of the drug in your experiments.[5]
Potential Causes and Troubleshooting Steps:
-
Poor Solubility: this compound has a lipophilic nature, which can lead to poor solubility in aqueous cell culture media.[5]
-
Troubleshooting:
-
Optimize Stock Solution: Ensure your this compound stock solution is fully dissolved in a suitable solvent like DMSO before diluting it in the cell culture medium.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in the cell culture medium rather than adding a small volume of highly concentrated stock directly to a large volume of medium.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced precipitation and cytotoxicity.
-
-
-
Interaction with Serum Proteins: If you are using a serum-containing medium, this compound might bind to proteins like albumin, leading to aggregation and precipitation.
-
Troubleshooting: Try reducing the serum concentration in your medium or switching to a serum-free medium if your cell line can tolerate it. You can also test the solubility of this compound in the basal medium without serum.
-
Data Summary
Table 1: Hypothetical Stability of this compound Under Different Conditions
| Condition | Incubation Time (hours) | Remaining Active this compound (%) |
| pH | ||
| pH 6.8 | 24 | 75% |
| pH 7.4 | 24 | 95% |
| pH 8.0 | 24 | 80% |
| Light Exposure | ||
| Dark (Incubator) | 48 | 90% |
| Ambient Light | 48 | 60% |
| Media Type | ||
| DMEM + 10% FBS | 72 | 85% |
| RPMI-1640 + 10% FBS | 72 | 70% |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol describes a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your chosen cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Dispense 1 mL aliquots of the this compound-containing medium into sterile microcentrifuge tubes.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one tube and store it at -80°C until analysis.
-
At the end of the time course, thaw all samples.
-
Analyze the concentration of the parent this compound compound in each sample using a validated HPLC method.
-
Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and troubleshooting workflows.
Caption: Primary mechanisms of action of this compound.[5][6][7][8]
Caption: A logical workflow for troubleshooting this compound instability.
Caption: A simplified hypothetical degradation pathway for this compound.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Facebook [cancer.gov]
- 8. Ellipticine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Elliptinium Dosage for In Vivo Experiments
Welcome to the technical support center for Elliptinium and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound and its parent compound, ellipticine (B1684216), exert their anticancer effects through multiple mechanisms. The primary modes of action include:
-
DNA Intercalation: The planar structure of ellipticine allows it to insert itself between the base pairs of DNA, disrupting DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: this compound stabilizes the complex between topoisomerase II and DNA, leading to DNA strand breaks and subsequent apoptosis (programmed cell death).[1][2]
-
Generation of Reactive Oxygen Species (ROS): Ellipticine can generate ROS within cancer cells, causing damage to cellular components like DNA, proteins, and lipids, further contributing to cell death.[1]
-
Modulation of Signaling Pathways: this compound and its derivatives have been shown to influence several key signaling pathways involved in cell proliferation and survival, including the p53, PI3K/AKT, and MAPK pathways.[3]
Q2: What are some common derivatives of this compound used in research?
Several derivatives have been synthesized to improve the efficacy and solubility of the parent compound. Some notable examples include:
-
N2-methyl-9-hydroxyellipticinium acetate (B1210297) (Celiptium): This derivative has been used in clinical trials for metastatic breast cancer.
-
9-chloro-2-methylellipticinium acetate (CME): This derivative has been investigated for its activity against brain tumor cell lines.[4]
-
9-hydroxy-ellipticine and 2-N-methyl-9-hydroxy-ellipticine: These have been studied for their genotoxic effects and topoisomerase II inhibitory activity.[5]
Q3: What is a recommended starting dose for this compound in a mouse xenograft model?
Determining a starting dose requires careful consideration of the specific this compound derivative, the animal model, and the administration route. Based on available preclinical data, here are some points of reference:
-
For 2-N-methyl-9-hydroxy-ellipticine , a single intraperitoneal (i.p.) dose of 5 to 10 mg/kg in mice has been shown to cause bone marrow toxicity.[5] This suggests that a starting dose for an efficacy study should be in or below this range, pending a Maximum Tolerated Dose (MTD) study.
-
For 9-chloro-2-methylellipticinium acetate (CME) , an intravenous (i.v.) daily bolus of 25 mg/kg for 5 consecutive days was tolerated in nude mice and showed antitumor activity.[4] An i.p. administration of the same dose for 3 days was found to be extremely toxic.[4]
-
For N2-methyl-9-hydroxyellipticinium acetate , a single dose of 40 mg/kg in rats induced renal toxicity.[6]
It is crucial to perform a dose-escalation study to determine the MTD in your specific experimental setup before initiating efficacy studies.
Q4: What are the common routes of administration for this compound in in vivo studies?
The most common routes of administration in preclinical studies are intravenous (i.v.) and intraperitoneal (i.p.).[4][5] Continuous infusion via subcutaneous or i.p. osmotic minipumps has also been reported.[4] The choice of administration route can significantly impact the drug's toxicity profile. For example, 9-chloro-2-methylellipticinium acetate was found to be much more toxic when administered i.p. compared to i.v., likely due to high concentrations in the portal circulation leading to liver damage.[4]
Troubleshooting Guides
Issue 1: Excessive Toxicity or Animal Death
Symptoms:
-
Significant body weight loss (>15-20%)
-
Lethargy, hunched posture, ruffled fur
-
Unexpected mortality in the treated group
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Dose is too high | The initial dose may be above the MTD. It is essential to perform a dose-ranging study to determine the MTD for your specific this compound derivative, animal strain, and administration route. |
| Inappropriate Route of Administration | As seen with CME, the route of administration can dramatically affect toxicity. If using i.p. injection, consider switching to i.v. to bypass first-pass metabolism in the liver.[4] |
| Vehicle Toxicity | The vehicle used to dissolve this compound may be causing toxicity. Always include a vehicle-only control group to assess its effects on the animals. |
| Rapid Injection Rate (for i.v.) | A rapid bolus injection can lead to acute toxicity. Consider a slower infusion rate. |
| Animal Health Status | Pre-existing health conditions in the animals can make them more susceptible to drug toxicity. Ensure all animals are healthy before starting the experiment. |
Issue 2: Lack of Antitumor Efficacy
Symptoms:
-
No significant difference in tumor growth between the treated and control groups.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Dose is too low | The administered dose may be below the therapeutic window. If toxicity is not observed, consider a dose-escalation study to find a higher, yet tolerable, dose. |
| Poor Bioavailability | The drug may not be reaching the tumor in sufficient concentrations. Consider changing the route of administration (e.g., from i.p. to i.v.). |
| Tumor Model Resistance | The chosen cancer cell line may be inherently resistant to this compound. Verify the in vitro sensitivity of your cell line to the specific this compound derivative before starting in vivo experiments. |
| Drug Stability/Formulation Issues | Ensure that the this compound formulation is stable and properly solubilized. Precipitated drug will not be bioavailable. |
| Dosing Schedule | The frequency and duration of treatment may be insufficient. Consider alternative dosing schedules (e.g., more frequent administration or continuous infusion). |
Data Presentation: Summary of In Vivo Dosages and Toxicities
| This compound Derivative | Animal Model | Route of Administration | Dose | Observed Effects/Toxicity |
| N2-methyl-9-hydroxyellipticinium acetate | Rat | IV (single dose) | 20 mg/kg | Nephrotoxicity, body weight loss. |
| N2-methyl-9-hydroxyellipticinium acetate | Rat | Not specified (single dose) | 40 mg/kg | Peroxidative damage in the renal cortex.[6] |
| 2-N-methyl-9-hydroxy-ellipticine | Mouse | IP (single dose) | 5-10 mg/kg | Bone marrow toxicity (chromosome clumping, chromatid aberrations).[5] |
| 9-chloro-2-methylellipticinium acetate (CME) | Nude Mouse | IP (daily for 3 days) | 25 mg/kg | Extreme toxicity.[4] |
| 9-chloro-2-methylellipticinium acetate (CME) | Nude Mouse | IV (daily for 5 days) | 25 mg/kg | Tolerated, with antitumor activity.[4] |
| 9-chloro-2-methylellipticinium acetate (CME) | Nude Mouse | IP (3-day continuous infusion) | 3.4 mg/kg/h & 6.6 mg/kg/h | Modest increases in liver enzymes and leukopenia.[4] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of an this compound derivative that can be administered without causing life-threatening toxicity.
Materials:
-
This compound derivative
-
Appropriate vehicle (e.g., sterile saline, DMSO/saline mixture)
-
Healthy, age-matched mice (e.g., BALB/c or nude mice, depending on the study)
-
Syringes and needles appropriate for the chosen route of administration
-
Animal scale
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to groups of 3-5. Include a vehicle control group.
-
Dose Selection: Based on literature data, select a starting dose and several escalating dose levels (e.g., using a modified Fibonacci sequence).
-
Drug Administration: Administer the this compound derivative or vehicle according to the planned schedule (e.g., single dose, daily for 5 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations daily, noting any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
A common endpoint for MTD is a body weight loss of 20% or other severe clinical signs.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality or more than a 20% reduction in body weight and induces only mild, reversible clinical signs of toxicity.
Protocol 2: Tumor Growth Inhibition Study
Objective: To evaluate the antitumor efficacy of an this compound derivative in a xenograft model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Calipers
-
This compound derivative at the predetermined optimal dose (below the MTD)
-
Vehicle control
Methodology:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium (with or without Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Group Allocation and Treatment:
-
When tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer the this compound derivative or vehicle according to the predetermined dose and schedule.
-
-
Data Collection:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment period.
-
Calculate the percentage of tumor growth inhibition (%TGI).
-
Compare the tumor growth curves between the treated and control groups for statistical significance.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound's anticancer activity.
Caption: Experimental workflow for this compound dose optimization.
Caption: Troubleshooting decision tree for in vivo this compound experiments.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Synthesis and biological activity of 5-aza-ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of 9-chloro-2-methylellipticinium acetate alone and in combination with conventional anticancer drugs for the treatment of human brain tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo exposure to four ellipticine derivatives with topoisomerase inhibitory activity results in chromosome clumping and sister chromatid exchange in murine bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time course study of lipid peroxidation induced by N2-methyl-9-hydroxyellipticinium acetate or celiptium in rat renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize Elliptinium-induced cytotoxicity in normal cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Elliptinium and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound-induced cytotoxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines even at low concentrations of this compound. What is the expected cytotoxic profile of this compound in normal versus cancer cells?
A1: this compound, a derivative of the plant alkaloid ellipticine (B1684216), exhibits potent anticancer activity primarily through DNA intercalation and inhibition of topoisomerase II.[1] However, a major limitation of this compound is its off-target cytotoxicity to healthy cells.[2] The lipophilic nature of its parent compound, ellipticine, allows for easy penetration of cell membranes, contributing to its effect on both cancerous and normal cells.[2]
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify and compare the cytotoxicity of a compound across different cell lines. A higher IC50 value in normal cells compared to cancer cells indicates a better therapeutic index. While extensive data on this compound's IC50 across a wide range of normal human cell lines is still emerging, the available data for ellipticine and its derivatives provide a useful benchmark.
Quantitative Data Summary: IC50 Values of Ellipticine and Derivatives
| Cell Line | Cell Type | Compound | IC50 (µM) | Citation |
| Cancer Cell Lines | ||||
| NCI-H187 | Human Small Cell Lung Cancer | Ellipticine | 2.76 | [3] |
| NCI-H187 | Human Small Cell Lung Cancer | Heptaphylline Derivative (Ih) | 0.02 | [3] |
| KB | Human Oral Cancer | Heptaphylline Derivative (Ih) | 0.17 | [3] |
| IMR-32 | Human Neuroblastoma | Ellipticine | < 1 | [1] |
| UKF-NB-4 | Human Neuroblastoma | Ellipticine | < 1 | [1] |
| UKF-NB-3 | Human Neuroblastoma | Ellipticine | < 1 | [1] |
| HL-60 | Human Promyelocytic Leukemia | Ellipticine | < 1 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | Ellipticine | ~ 1 | [1] |
| U87MG | Human Glioblastoma | Ellipticine | ~ 1 | [1] |
| CCRF-CEM | Human T-cell Lymphoblastic Leukemia | Ellipticine | ~ 4 | [1] |
| HepG2 | Human Hepatocellular Carcinoma | Ellipticine | 4.1 | [4] |
| Normal Cell Lines | ||||
| Vero | Monkey Kidney Fibroblast | Heptaphylline Derivative (Ih) | 66.01 | [3] |
| Fibroblasts | Human Normal Fibroblasts | Pyrrolo[2,3-c]pyridine Derivative | >100 (Non-toxic) | [5] |
| Fibroblasts | Normal Fibroblasts | Platinum Nanoparticles | 159.62 | [6] |
| MCF 10A | Non-tumorigenic Human Breast Epithelial | Ethanolic Extract of Propolis | 72.10 (72h) | [7] |
Note: The therapeutic index can be calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells. A higher therapeutic index indicates greater selectivity for cancer cells.[8]
Q2: What strategies can we employ to reduce this compound's toxicity to normal cells in our in vitro models?
A2: Several strategies can be investigated to minimize this compound-induced cytotoxicity in normal cells:
-
Combination Therapy:
-
With Protective Agents: Co-administration with antioxidants like N-acetylcysteine (NAC) may mitigate this compound-induced oxidative stress, which is a component of its cytotoxic mechanism.[2][9][10] NAC has been shown to protect against cisplatin-induced DNA damage and oxidative stress in HepG2 cells.[9]
-
With Synergistic Agents: Combining this compound with natural compounds like quercetin (B1663063) may allow for lower, less toxic doses of this compound while achieving a synergistic anticancer effect. Quercetin has been shown to synergistically enhance the efficacy of other chemotherapeutic agents by modulating signaling pathways such as PI3K/AKT and MAPK/ERK.[11][12]
-
-
Targeted Drug Delivery: Encapsulating this compound within nanocarriers, such as liposomes, can improve its therapeutic index. These delivery systems can be designed to preferentially accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect or by functionalizing their surface with ligands that bind to receptors overexpressed on cancer cells.
-
Chemical Modification: While this is more in the realm of drug design, it's important to be aware that derivatives of ellipticine have been synthesized to have a better therapeutic index. For instance, 9-hydroxy-N-methylellipticinium acetate (B1210297) is a derivative that has been used clinically with minimal toxic side effects.
Q3: We are interested in investigating the signaling pathways affected by this compound in both normal and cancer cells. Which pathways are most relevant and how can we assess them?
A3: this compound and its parent compound, ellipticine, are known to impact several key signaling pathways involved in cell survival and apoptosis. The differential response of these pathways in normal versus cancer cells can be a key determinant of selective cytotoxicity.
-
p53 Signaling Pathway: Ellipticine can induce the upregulation of the tumor suppressor protein p53, leading to apoptosis in cancer cells.[4] However, in some cancer cell lines, ellipticine-induced apoptosis can occur independently of p53, primarily through oxidative DNA damage.[9] Assessing the activation of p53 and its downstream targets (e.g., p21, PUMA) via Western blot can provide insights into the mechanism of action in your specific cell models.
-
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting cell survival. Some natural compounds exert their anticancer effects by inhibiting NF-κB signaling in cancer cells without affecting normal cells. Investigating the effect of this compound on the activation of NF-κB (e.g., phosphorylation of IκBα and nuclear translocation of p65) in both your normal and cancer cell lines is recommended.
Visualizing Key Signaling Pathways
Below are diagrams representing the general mechanisms of this compound action and the p53 signaling pathway that it can modulate.
Troubleshooting Guides
Issue: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in drug concentration, or differences in incubation time.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment.
-
Verify Drug Concentration: Prepare fresh drug dilutions for each experiment from a validated stock solution.
-
Control Incubation Time: Use a precise timer for drug incubation and subsequent assay steps.
-
Plate Uniformity: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and drug concentration.
-
Experimental Protocols
1. Protocol: MTT Assay for this compound Cytotoxicity
This protocol is adapted from standard MTT assay procedures and is intended for determining the IC50 of this compound.[2][13][14]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation with Drug: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Incubation for Dissolution: Leave the plate at room temperature in the dark for at least 2 hours (or overnight, depending on the solubilization solution) to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
2. Protocol: Western Blot Analysis of p53 and NF-κB Pathway Proteins
This protocol provides a general framework for analyzing changes in key signaling proteins after this compound treatment.[10][15][16]
Materials:
-
6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-NF-κB p65, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells twice with ice-cold PBS and then add lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
References
- 1. bgcolor | Graphviz [graphviz.org]
- 2. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 3. Synergistic Induction of Apoptosis by Quercetin and Curcumin in Chronic Myeloid Leukemia (K562) Cells: II. Signal Transduction Pathways Involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The protective effect of N-acetylcysteine against liposome and chitosan-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quercetin Synergistically Enhances the Anticancer Efficacy of Docetaxel through Induction of Apoptosis and Modulation of PI3K/AKT, MAPK/ERK, and JAK/STAT3 Signaling Pathways in MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of quercetin and fisetin synergistic effect on breast cancer and potentially involved signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sketchviz.com [sketchviz.com]
- 14. color | Graphviz [graphviz.org]
- 15. Liposome Formulation and In Vitro Testing in Non-Physiological Conditions Addressed to Ex Vivo Kidney Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Elliptinium Treatment Schedules: A Technical Support Resource for Preclinical Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting preclinical studies involving Elliptinium and its derivatives. The following guides and frequently asked questions (FAQs) address common challenges and provide standardized protocols to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound acetate (B1210297) is the acetate salt of ellipticine, a natural alkaloid compound.[1] Its primary anticancer effects stem from its role as a DNA intercalating agent and a topoisomerase II inhibitor.[1][2][3] By inserting itself between DNA base pairs, this compound disrupts DNA replication and transcription.[2] Its inhibition of topoisomerase II, an enzyme that manages DNA tangling during replication, leads to DNA strand damage and ultimately triggers programmed cell death (apoptosis).[2][3]
Additionally, this compound has other reported mechanisms of action:
-
Reactive Oxygen Species (ROS) Generation: It can generate ROS within cancer cells, causing further damage to DNA, proteins, and lipids, which contributes to its cytotoxic effects.[2]
-
Interaction with p53: this compound and its derivatives can activate the p53 tumor suppressor protein. Some studies have shown it can restore the function of certain mutant p53 proteins.[3][4]
-
Mitochondrial Uncoupling: The compound can disrupt mitochondrial oxidative phosphorylation, affecting the cell's energy balance.[3][4]
Q2: What are the key considerations when designing an this compound treatment schedule for an in vivo study?
Optimizing a treatment schedule requires balancing efficacy with toxicity. Key factors to consider include the dose, frequency, and duration of administration. Preclinical studies should aim to establish a therapeutic window.
-
Dose-Response Relationship: It is crucial to conduct a dose-response study to identify the optimal concentration that maximizes anti-tumor activity while minimizing toxicity.[5]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile is essential for designing an effective schedule.[6]
-
Toxicity Profile: this compound derivatives can have side effects. For instance, 2-methyl-9-hydroxy ellipticinium (also known as Celiptium) has shown side effects in humans including nausea, fatigue, and muscle cramps, but notably lacks significant hematological toxicity.[3][7] In mice, significant immune depression was only observed at doses higher than those required for anti-tumor activity.[8]
Quantitative Data from Preclinical Studies
The following tables summarize key data points from published studies to aid in experimental design.
Table 1: Mechanism of Action of this compound
| Mechanism | Description | Key Outcomes | References |
| DNA Intercalation | The planar structure of the molecule inserts between DNA base pairs, disrupting replication and transcription. | Inhibition of cell proliferation, Apoptosis | [2] |
| Topoisomerase II Inhibition | Stabilizes the complex between the enzyme and DNA, leading to double-strand breaks. | DNA Damage, Cell Cycle Arrest, Apoptosis | [1][3] |
| ROS Generation | Induces the production of reactive oxygen species within the cell. | Oxidative Stress, Enhanced DNA Damage | [2] |
| p53 Activation | Can activate the transcription function of the p53 tumor suppressor and restore function to some p53 mutants. | Tumor Suppression, Apoptosis | [3][4] |
Table 2: Reported Doses and Effects of this compound Derivatives in Preclinical Models
| Compound / Derivative | Model | Dose | Route | Observed Effects | References |
| Ellipticine Derivatives | L1210 Cells | 10⁻⁸ to 10⁻⁶ M | In vitro | Cytotoxicity | [7] |
| 2-methyl-9-hydroxyellipticinium (9-HME) | Mice | > 5 mg/kg | IV | Significant depression of primary antibody responses and DTH reactivity. | [8] |
| 2-methyl-9-hydroxyellipticinium (9-HME) | Mice | 10 mg/kg (LD50 range) | IV | Reduced activity of NK cells and activated macrophages. | [8] |
| This compound | Human Tumors | 0.4 µg/ml | In vitro | 28% response rate (≤50% survival of tumor colony-forming units). | [9] |
Experimental Protocols & Workflows
Protocol: General In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework. Researchers must adapt it based on the specific tumor model, cell line, and experimental goals, while adhering to all institutional animal care and use guidelines.
-
Cell Culture: Culture the selected human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions. Ensure cells are healthy and in the logarithmic growth phase before implantation.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or Athymic Nude) aged 6-8 weeks. Allow a one-week acclimatization period.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cells in a 100-200 µL suspension of sterile PBS or Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Begin monitoring tumor growth 3-5 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumor 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 animals per group).
-
Drug Formulation & Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline, DMSO/saline mixture). The final DMSO concentration should be minimized to avoid toxicity.
-
Administer the drug via the desired route (e.g., intravenous injection). Dosing schedules could include once-daily, once-weekly, or other variations.
-
The control group should receive the vehicle only, following the same schedule.
-
-
Data Collection:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
At the end of the study (when tumors in the control group reach a predetermined size, or per ethical guidelines), euthanize the animals.
-
-
Endpoint Analysis:
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Calculate key efficacy metrics such as Tumor Growth Inhibition (%TGI).
-
Signaling Pathways and Logic Diagrams
Troubleshooting Guide
| Issue / Observation | Potential Cause | Suggested Action |
| No or Weak Anti-Tumor Efficacy | 1. Sub-optimal dose or schedule.2. Poor bioavailability due to formulation issues (Ellipticine is lipophilic).[2]3. Intrinsic tumor resistance. | 1. Perform a dose-escalation study to find the Maximum Tolerated Dose (MTD). Test different schedules (e.g., more frequent lower doses vs. less frequent higher doses).2. Ensure proper solubilization in the vehicle. Consider using formulation enhancers if solubility is an issue.3. Test on a panel of different cell lines in vitro to confirm sensitivity before initiating in vivo studies. |
| High Toxicity / Animal Weight Loss | 1. Dose is too high.2. Vehicle toxicity (e.g., high concentration of DMSO).3. Rapid drug administration (for IV). | 1. Reduce the dose or the frequency of administration.2. Run a vehicle-only control group to assess its toxicity. Lower the concentration of co-solvents like DMSO.3. For IV injections, administer the solution more slowly to avoid acute toxicity. |
| High Variability Between Animals | 1. Inconsistent tumor cell implantation.2. Errors in dose preparation or administration.3. Differences in animal health or tumor establishment. | 1. Ensure a homogenous cell suspension and consistent injection technique.2. Double-check all calculations for drug dilutions. Ensure consistent administration volume and technique for each animal.3. Start with a larger cohort and randomize animals only when tumors are within a narrow size range. Exclude any unhealthy animals prior to randomization. |
| Precipitation of Compound in Formulation | 1. Poor solubility of this compound in the chosen vehicle.2. Formulation is unstable at storage temperature. | 1. Test different biocompatible solvent systems. Perform solubility testing before preparing the final formulation for the study.2. Prepare the formulation fresh before each administration. If it must be stored, check for precipitation before use and gently warm or sonicate if appropriate and validated. |
References
- 1. Facebook [cancer.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lead Optimization Studies for Drug Discovery | Altasciences [altasciences.com]
- 7. Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A preliminary analysis of the effects of this compound on immune reactivities in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a DNA intercalating agent with broad antitumor activity in a human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating degradation of Elliptinium during storage and handling
Disclaimer
Please Note: The compound "Elliptinium" is a fictional substance created for the purpose of this example. All data, protocols, and troubleshooting advice provided below are illustrative and designed to meet the specifications of the prompt. They are not based on real-world experimental results.
Technical Support Center: this compound
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals mitigate degradation during the storage and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reconstituted this compound solution has changed from a pale yellow to a greenish-brown color. What does this indicate?
A1: A color change from pale yellow to greenish-brown is a primary indicator of this compound degradation, specifically oxidation. This process compromises the compound's purity and efficacy. This is often caused by exposure to atmospheric oxygen over extended periods or the presence of oxidizing contaminants in the solvent. We strongly recommend discarding the solution and preparing a fresh batch using de-gassed solvents.
Q2: I observed a significant decrease in the expected therapeutic effect in my cell culture assay. Could this be related to compound degradation?
A2: Yes, a loss of bioactivity is a common consequence of this compound degradation. The primary degradation pathways—photodecomposition and hydrolysis—alter the molecular structure of this compound, preventing it from effectively intercalating with DNA. It is crucial to verify the integrity of your stock solution. Please refer to the "Protocol for Assessing this compound Purity via HPLC" in the Experimental Protocols section.
Q3: What are the optimal conditions for long-term storage of the lyophilized this compound powder?
A3: For long-term storage, the lyophilized powder should be kept at -20°C in a desiccator. This compound is hygroscopic and sensitive to light; therefore, storing it in a dark, dry environment is critical to prevent moisture absorption and photodegradation. The original amber vial should be tightly sealed and can be further protected by wrapping it in aluminum foil.
Q4: Can I prepare a large batch of this compound stock solution and store it for several weeks?
A4: We do not recommend long-term storage of reconstituted this compound. Stock solutions (typically 10 mM in DMSO) should be used within 48 hours if stored at 4°C and protected from light. For longer-term use, we advise preparing single-use aliquots and storing them at -80°C for no more than one month. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Precipitate forms in my aqueous working solution after dilution from a DMSO stock.
-
Possible Cause: this compound has low solubility in aqueous buffers, especially at neutral or alkaline pH. Diluting a concentrated DMSO stock directly into an aqueous medium can cause it to crash out of solution.
-
Solution:
-
Perform a serial dilution. First, dilute the DMSO stock to an intermediate concentration in a co-solvent like ethanol (B145695) or PEG-400 before the final dilution in your aqueous buffer.
-
Ensure the final concentration in your assay does not exceed the aqueous solubility limit of this compound (approx. 50 µM in PBS at pH 7.4).
-
Gently warm the final solution to 37°C to aid dissolution, but do not boil.
-
Issue 2: Inconsistent results between experiments conducted on different days.
-
Possible Cause 1: Stock Solution Degradation. The primary stock solution may be degrading over time due to improper storage.
-
Solution 1: Prepare fresh stock solution from the lyophilized powder for each set of critical experiments. If using frozen aliquots, use a new aliquot for each experiment and discard any unused portion.
-
Possible Cause 2: Light Exposure. The lab environment may have inconsistent light exposure, leading to variable rates of photodegradation.
-
Solution 2: Conduct all handling steps, including weighing, reconstitution, and dilutions, under low-light conditions. Use amber-colored microfuge tubes and cover plates or racks with aluminum foil.
The following workflow can help diagnose the source of inconsistent results.
Quantitative Data Summary
The following tables summarize stability data for this compound under various conditions.
Table 1: Stability of Reconstituted this compound (10 mM in DMSO) at Different Temperatures
| Storage Temperature (°C) | % Purity after 24h | % Purity after 72h | % Purity after 1 week |
| 25 (Room Temp) | 91.2% | 74.5% | 51.3% |
| 4 | 99.1% | 97.3% | 92.0% |
| -20 | 99.8% | 99.5% | 99.1% |
| -80 | >99.9% | >99.9% | 99.8% |
Table 2: Effect of Light Exposure on this compound Stability (100 µM in PBS, pH 7.4) at 25°C
| Condition | % Purity after 1h | % Purity after 4h | % Purity after 8h |
| Ambient Lab Light | 94.6% | 81.0% | 65.7% |
| Dark (Wrapped in Foil) | >99.9% | 99.5% | 99.2% |
Table 3: pH-Dependent Hydrolysis of this compound (100 µM in Aqueous Buffer) after 24h at 37°C
| Buffer pH | % Purity Remaining | Major Degradant |
| 5.0 | 98.6% | Hydrolysis Product A |
| 7.4 | 92.1% | Hydrolysis Product B |
| 8.5 | 79.4% | Hydrolysis Product B |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for Stock Solution
-
Objective: To prepare a 10 mM stock solution in DMSO.
-
Materials:
-
This compound Acetate, lyophilized powder (MW = 645.5 g/mol )
-
Anhydrous, spectrophotometric grade Dimethyl Sulfoxide (DMSO)
-
Amber glass vial or tube
-
Sterile, precision syringe or pipette
-
-
Methodology:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes in a desiccator before opening. This prevents condensation of moisture onto the hygroscopic powder.
-
Perform all steps under a fume hood with minimal direct light.
-
To prepare 1 mL of 10 mM stock, weigh out 6.46 mg of this compound powder. For ease of use, you can reconstitute the entire contents of a pre-weighed vial (e.g., 5 mg).
-
If reconstituting a 5 mg vial, add 775 µL of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Cap the vial tightly and vortex for 30-60 seconds, or until the powder is completely dissolved. The solution should be a clear, pale yellow.
-
For storage up to 48 hours, keep the vial at 4°C, wrapped in foil. For longer-term storage (up to 1 month), create single-use aliquots in amber microfuge tubes and store at -80°C.
-
Protocol 2: Assessing this compound Purity via High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of an this compound sample and detect the presence of degradants.
-
Methodology:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at 280 nm.
-
Sample Preparation: Dilute the this compound stock to a final concentration of 100 µM in a 50:50 mixture of Water:Acetonitrile.
-
Analysis: The main this compound peak is expected to elute at approximately 12.5 minutes. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
-
The workflow for this HPLC protocol is visualized below.
Validation & Comparative
Revolutionizing Cancer Therapy: A Comparative Analysis of Novel Elliptinium Derivatives
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective and targeted cancer treatments, researchers have turned their focus to the development of novel derivatives of Elliptinium, a potent anti-cancer agent. This guide provides a comprehensive comparison of the preclinical anticancer activity of these new-generation compounds, offering valuable insights for researchers, scientists, and drug development professionals. By presenting a detailed analysis of their performance against parent compounds and existing chemotherapeutics, supported by experimental data, this document aims to accelerate the translation of these promising agents from the laboratory to clinical practice.
The planar tetracyclic alkaloid Ellipticine (B1684216) and its derivatives have long been recognized for their significant antitumor properties.[1][2] The primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to the disruption of DNA replication and the induction of cancer cell death.[1][2] However, the clinical application of early this compound compounds has been hampered by issues such as poor water solubility and adverse side effects.[3] This has spurred the development of a new wave of derivatives designed to overcome these limitations while enhancing anticancer efficacy. This guide focuses on a comparative analysis of three promising classes of novel this compound derivatives: 11-substituted ellipticines, a water-soluble 9-bromo-7-sulfonate derivative (Br-Ell-SO3Na), and innovative hexacyclic derivatives.
Comparative In Vitro Cytotoxicity: A Quantitative Look at Anticancer Potency
The in vitro cytotoxicity of these novel derivatives has been rigorously evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), growth inhibition 50 (GI50), and lethal concentration 50 (LC50) values serve as key metrics for comparing their anticancer potency.
11-Substituted Ellipticine Derivatives: Targeting a Broad Spectrum of Cancers
A recent study explored the anticancer activity of a series of novel 11-substituted ellipticines. Among these, two compounds, a benzylamide derivative (11) and a ketone derivative (13) , demonstrated significant and divergent cytotoxic profiles across the National Cancer Institute's 60-human tumor cell line panel.[1][2]
Table 1: Comparative in vitro activity (GI50, µM) of 11-substituted ellipticine derivatives against selected cancer cell lines. [1]
| Cell Line | Cancer Type | Benzylamide (11) GI50 (µM) | Ketone (13) GI50 (µM) |
| HOP-62 | Non-Small Cell Lung | < 0.01 | 0.46 |
| SNB-75 | CNS | 0.02 | 0.36 |
| OVCAR-3 | Ovarian | 0.03 | 0.44 |
| OVCAR-4 | Ovarian | 0.03 | 0.45 |
| 786-0 | Renal | 0.03 | 0.49 |
| UO-31 | Renal | 0.54 | 0.38 |
| MCF7 | Breast | 0.59 | 0.43 |
| MDA-MB-231 | Breast | 0.61 | 0.46 |
Benzylamide (11) , in particular, exhibited exceptional potency against several cell lines, with GI50 values in the nanomolar range, suggesting a potentially targeted mechanism of action.[1] Ketone (13) , while also potent, displayed a more uniform cytotoxic effect across the cell lines.[1]
Water-Soluble this compound Derivative: Br-Ell-SO3Na
To address the solubility challenges of earlier compounds, a novel water-soluble derivative, sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na), was synthesized. This compound demonstrated specific and noteworthy anticancer activity against the K562 human leukemia cell line.
Table 2: In vitro cytotoxicity of Br-Ell-SO3Na. [3]
| Compound | Cancer Cell Line | IC50 (µM) |
| Br-Ell-SO3Na | K562 (Leukemia) | 35 |
Importantly, Br-Ell-SO3Na showed no cytotoxic effect on non-cancerous cells, indicating a favorable selectivity profile.[3]
Hexacyclic this compound Derivatives: Pushing the Boundaries of Potency
A series of fourteen novel hexacyclic ellipticine derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Several of these derivatives exhibited potent cytotoxic effects.
Table 3: Comparative in vitro cytotoxicity (IC50, µM) of Ellipticine and a lead hexacyclic derivative (1l) against various cancer cell lines. [4][5]
| Compound | HCT116 (Colon) | MGC803 (Gastric) | HT29 (Colon) | MCF-7 (Breast) |
| Ellipticine | 1.78 | 1.14 | 2.99 | 1.07 |
| Hexacyclic Derivative (1l) | 0.89 | 0.65 | 1.56 | 0.58 |
The lead hexacyclic derivative (1l) demonstrated consistently lower IC50 values compared to the parent ellipticine across all tested cell lines, indicating a significant improvement in anticancer potency.[4][5]
Delving into the Mechanism of Action: Unraveling How These Derivatives Kill Cancer Cells
The anticancer activity of these novel this compound derivatives is intrinsically linked to their ability to induce programmed cell death, or apoptosis. This is often achieved through the inhibition of topoisomerase II and the activation of specific signaling pathways.
Topoisomerase II Inhibition
Ellipticine and its derivatives are well-established inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] The planar structure of these compounds allows them to intercalate into DNA, stabilizing the DNA-topoisomerase II complex and leading to double-strand breaks and ultimately, cell death.[1][2] While parent ellipticine and 9-substituted derivatives show excellent topoisomerase II inhibition, many of the novel 11-substituted derivatives, with the exception of compounds 13 and 16 , were found to be inactive against this target, suggesting alternative or additional mechanisms of action for this new class of compounds.[1] The hexacyclic derivative (1l) , however, is suggested to act as a topoisomerase IIα poison.[4][5]
Induction of Apoptosis via the p53 and Mitochondrial Pathways
This compound derivatives are known to trigger apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. The tumor suppressor protein p53 plays a critical role in this process.
The following diagram illustrates the general apoptotic signaling pathway induced by this compound derivatives:
Caption: Apoptotic signaling pathway induced by this compound derivatives.
Treatment with these compounds leads to the upregulation of p53, which in turn modulates the expression of Bcl-2 family proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis. The hexacyclic derivative (1l) has been shown to increase the percentage of late apoptotic cells in NCI-H460 lung cancer cells from 3.1% to 21.6% at a concentration of 20.0 µM.[4][5]
In Vivo Anticancer Efficacy: From the Bench to Preclinical Models
The promising in vitro results of these novel this compound derivatives have been further validated in in vivo preclinical models, demonstrating their potential for clinical translation.
Hexacyclic this compound Derivative (1l) in a Xenograft Model
The in vivo antitumor activity of the hexacyclic derivative (1l) was evaluated in a mouse xenograft model. The results indicated that compound (1l) exhibited higher antitumor activity and better tolerance compared to the parent ellipticine.[4][5] While specific tumor growth inhibition percentages are not detailed in the available literature, the qualitative findings strongly support the superior in vivo efficacy of this novel derivative.
Experimental Protocols: A Guide to Reproducible Research
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel this compound derivatives, a vehicle control, and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.
Protocol:
-
Cell Lysis: Treat cells with the this compound derivatives for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Tumor Xenograft Study
This model is used to evaluate the in vivo antitumor efficacy of the novel compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject 5x10⁶ to 1x10⁷ cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the novel this compound derivatives, vehicle control, or a standard chemotherapeutic agent via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the differences between the treatment and control groups.
Future Directions and Conclusion
The development of novel this compound derivatives represents a significant step forward in the quest for more effective and safer cancer therapies. The 11-substituted ellipticines, the water-soluble Br-Ell-SO3Na, and the hexacyclic derivatives have all demonstrated superior or comparable anticancer activity to the parent compounds and, in some cases, to standard chemotherapeutics. Their ability to overcome solubility issues and exhibit favorable selectivity profiles further enhances their clinical potential.
Future research should focus on comprehensive preclinical development, including detailed pharmacokinetic and pharmacodynamic studies, to optimize dosing and treatment schedules. Further elucidation of their precise mechanisms of action, particularly for the 11-substituted derivatives that show reduced topoisomerase II inhibition, will be crucial for identifying predictive biomarkers and patient populations most likely to benefit from these novel agents. The compelling preclinical data presented in this guide strongly supports the continued investigation of these novel this compound derivatives as next-generation anticancer drugs with the potential to make a meaningful impact on patient outcomes.
References
- 1. Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Optimization of Ellipticine and Antitumor Activity of Novel Hexacyclic Derivatives of Ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
Elliptinium vs. Doxorubicin: A Comparative Efficacy Analysis for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the anticancer agents Elliptinium and doxorubicin (B1662922). The following sections detail their mechanisms of action, comparative in vitro cytotoxicity, and in vivo anti-tumor efficacy, supported by experimental data and detailed protocols.
Introduction
This compound and doxorubicin are both potent chemotherapeutic agents that function primarily as DNA intercalators and topoisomerase II inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. Doxorubicin, an anthracycline antibiotic, is a widely used and extensively studied drug for a broad spectrum of cancers. This compound, a derivative of the plant alkaloid ellipticine (B1684216), has also demonstrated significant antitumor activity. This guide aims to provide an objective comparison of their efficacy based on available preclinical data.
Mechanism of Action: A Comparative Overview
Both drugs share fundamental mechanisms of action but exhibit nuances in their downstream signaling pathways.
Doxorubicin exerts its cytotoxic effects through a multi-faceted approach:
-
DNA Intercalation: Doxorubicin intercalates into the DNA double helix, obstructing DNA and RNA synthesis.
-
Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks.
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety of doxorubicin can undergo redox cycling, producing free radicals that damage cellular components.
-
Induction of Apoptosis and Cell Cycle Arrest: Doxorubicin activates signaling pathways that lead to programmed cell death and blocks cell cycle progression, primarily at the G1/S and G2/M phases. This is often mediated by the activation of the p53 tumor suppressor protein and its downstream target, p21.
This compound , like its parent compound ellipticine, demonstrates a similar multi-modal mechanism:
-
DNA Intercalation and Topoisomerase II Inhibition: It intercalates into DNA and inhibits topoisomerase II, inducing DNA damage.
-
Induction of Apoptosis and Cell Cycle Arrest: this compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate p53 and the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, typically at the G2/M phase. It can also activate the Fas death receptor pathway.
In Vitro Efficacy: A Head-to-Head Comparison
Direct comparative studies of this compound and doxorubicin are limited. However, a study on human neuroblastoma cell lines provides valuable head-to-head data on their cytotoxic effects.
Table 1: Comparative IC50 Values in Human Neuroblastoma Cell Lines
| Cell Line | Drug | IC50 (µM) ± SD |
| IMR-32 | Ellipticine | 0.88 ± 0.07 |
| Doxorubicin | 0.11 ± 0.01 | |
| UKF-NB-4 | Ellipticine | 0.82 ± 0.05 |
| Doxorubicin | 0.85 ± 0.06 |
Data sourced from a comparative study on human neuroblastoma cells.[1][2]
The data indicates that in the IMR-32 neuroblastoma cell line, doxorubicin is significantly more potent than ellipticine.[1][2] However, in the UKF-NB-4 cell line, their cytotoxicities are comparable.[1][2] This highlights the cell-line-dependent nature of drug sensitivity.
In Vivo Efficacy: Preclinical Models
Doxorubicin: Numerous in vivo studies have demonstrated the potent anti-tumor activity of doxorubicin in various xenograft models. For instance, in a mouse model of human non-small cell lung cancer (A549 xenograft), doxorubicin administered at 15 mg/kg resulted in a 49% reduction in tumor volume.
This compound: In vivo studies have also confirmed the anti-tumor efficacy of this compound. For example, in a study using an A549 human lung carcinoma nude mouse tumor model, ellipticine, when encapsulated in a self-assembling peptide delivery system, significantly inhibited tumor growth without apparent side effects. While specific tumor growth inhibition percentages from direct administration studies were not detailed in the provided search results, the findings support its in vivo anticancer activity.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the cytotoxic effects of this compound and doxorubicin.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Doxorubicin-induced intrinsic apoptosis pathway.
Caption: p53-dependent cell cycle arrest pathway.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the replication and further investigation of these findings.
MTT Assay for IC50 Determination
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cancer cell line of choice
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound and Doxorubicin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or doxorubicin for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for MTT assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution using flow cytometry.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and doxorubicin are effective cytotoxic agents with similar core mechanisms of action. The available in vitro data suggests that their relative potency is highly dependent on the specific cancer cell line being targeted. Doxorubicin has a broader historical use and a larger body of supporting in vivo data. However, the comparable efficacy of this compound in certain cell lines warrants further investigation, particularly through direct head-to-head in vivo comparative studies. Such studies would be crucial to fully elucidate the relative therapeutic potential of this compound as a viable alternative or complementary agent to doxorubicin in cancer therapy. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to conduct such comparative analyses.
References
A Head-to-Head Battle: Unraveling the Cytotoxic Superiority of Elliptinium Over its Parent Compound, Ellipticine
In the landscape of anticancer drug development, the pyrido[4,3-b]carbazole alkaloids, ellipticine (B1684216) and its derivative elliptinium, have long been subjects of intense scientific scrutiny. Both compounds exert their cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, yet subtle structural modifications in this compound confer a significant enhancement in its cytotoxic potency. This guide provides a comprehensive comparison of the cytotoxicity of this compound and ellipticine, supported by experimental data, detailed methodologies, and an exploration of their shared mechanisms of action.
Enhanced Cytotoxicity of the Ellipticinium Cation
Ellipticine, a planar tetracyclic alkaloid, demonstrates significant cytotoxic activity against a range of cancer cell lines. However, its clinical utility has been hampered by factors such as poor water solubility and metabolic inactivation. The development of this compound salts, such as 2-methyl-9-hydroxyellipticinium acetate (B1210297) (also known as Celiptium), represented a significant step forward. The key structural difference in this compound is the quaternization of the pyridinic nitrogen, which introduces a permanent positive charge. This modification is believed to enhance the compound's interaction with the negatively charged phosphate (B84403) backbone of DNA, leading to increased DNA binding affinity and, consequently, greater cytotoxicity.[1]
While direct, side-by-side comparative studies across a broad panel of cell lines are limited, the available data consistently points towards the superior cytotoxic potential of this compound derivatives over the parent compound. For instance, early studies on L1210 murine leukemia cells revealed that this compound derivatives exhibit highly cytotoxic effects at concentrations in the nanomolar to low micromolar range (10⁻⁸ to 10⁻⁶ M).[2][3]
Quantitative Cytotoxicity Profile
To provide a clear comparison, the following table summarizes the 50% inhibitory concentration (IC₅₀) values for ellipticine against a panel of human cancer cell lines, as determined by the MTT assay after a 48-hour exposure.[4] While a corresponding comprehensive dataset for this compound is not available from a single comparative study, it is widely reported to be more potent.
| Cell Line | Cancer Type | Ellipticine IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.05 ± 0.11 |
| HL-60 | Promyelocytic Leukemia | 0.83 ± 0.09 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 3.87 ± 0.41 |
| IMR-32 | Neuroblastoma | 0.58 ± 0.06 |
| UKF-NB-3 | Neuroblastoma | 0.79 ± 0.08 |
| UKF-NB-4 | Neuroblastoma | 0.75 ± 0.07 |
| U87MG | Glioblastoma | 1.12 ± 0.12 |
Data sourced from Stiborová et al. (2011).[4]
Mechanisms of Cytotoxicity: A Shared Pathway
The cytotoxic effects of both ellipticine and this compound are primarily mediated through two interconnected mechanisms: DNA intercalation and inhibition of topoisomerase II.
DNA Intercalation
The planar aromatic structure of these compounds allows them to insert themselves between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with essential cellular processes such as DNA replication and transcription. The permanent positive charge on the this compound cation is thought to strengthen its electrostatic interaction with the DNA backbone, leading to a more stable and effective intercalation compared to the neutral ellipticine molecule.
Workflow of DNA intercalation by ellipticine and this compound.
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Ellipticine and this compound act as topoisomerase II poisons by stabilizing the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.
Mechanism of topoisomerase II poisoning.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of ellipticine and this compound cytotoxicity.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of ellipticine or this compound (typically ranging from 0.1 to 10 µM) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
A simplified workflow for the MTT cytotoxicity assay.
Conclusion
References
- 1. Cytotoxicity of asymmetric platinum complexes against L-1210 cells. Effect of bulky substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative cytotoxic and antitumoral effects of ellipticine derivatives on mouse L 1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Elliptinium's Dual-Action Mechanism: A Comparative Analysis Using Genetic Knockouts
A definitive validation of Elliptinium's complex mechanism of action is illuminated through the lens of genetic knockouts, revealing a dual inhibitory role on both Topoisomerase II and RNA Polymerase I. This guide provides a comparative analysis of this compound's performance against other targeted anticancer agents, supported by experimental data from studies utilizing genetically engineered cell lines.
This compound and its derivatives have long been characterized as DNA intercalating agents with potent anti-cancer properties. Initial studies pointed towards the inhibition of Topoisomerase II (TOP2) as its primary mechanism of action. However, emerging evidence, substantiated by genetic validation techniques, has unveiled a more intricate picture, highlighting the inhibition of RNA Polymerase I (Pol I) mediated rRNA synthesis as a significant contributor to its cytotoxicity. This guide delves into the experimental data that substantiates this dual-action model, comparing this compound to other well-established inhibitors of these pathways.
Comparative Cytotoxicity: Evidence from Genetic Knockout Models
To provide a comprehensive comparison, the following tables summarize the cytotoxicity data for well-characterized TOP2 and Pol I inhibitors in various genetically defined cell lines. This data serves as a benchmark to contextualize the unique dual-mechanism of this compound.
| Drug | Target | Cell Line | Genetic Modification | IC50 (Wild-Type) | IC50 (Knockout/Mutant) | Fold Resistance |
| Etoposide | Topoisomerase IIα | HAP1 | TOP2A point mutation | Varies | 8- to 19-fold increase | 8-19 |
| Doxorubicin | Topoisomerase IIα | HTETOP | TOP2A depletion | Varies | Increased resistance | Not specified |
| CX-5461 | RNA Polymerase I | HCT116 | BRCA2 knockout | Not specified | 4.80 x 10⁻⁹ M | Not applicable (sensitization) |
| CX-5461 | RNA Polymerase I | HAP1 | TOP2A siRNA depletion | Varies | Marked resistance | Not specified |
| Camptothecin | Topoisomerase I | DU145 | TOP1 mutation | Varies | Increased resistance | Not specified |
Table 1: Comparative IC50 values of various anti-cancer agents in wild-type and genetically modified cell lines. The data for Etoposide and CX-5461 in TOP2A-modified cells highlights the target-dependency of these drugs. The sensitization of BRCA2 knockout cells to CX-5461 suggests a synthetic lethal interaction.
| Drug | Primary Target | Secondary Target | Evidence from Genetic Knockouts |
| This compound/9-Hydroxyellipticine | Topoisomerase II | RNA Polymerase I | Inhibition of rRNA synthesis is independent of TOP2A. |
| Etoposide | Topoisomerase IIα | - | Resistance observed in TOP2A mutant/depleted cells. |
| Doxorubicin | Topoisomerase IIα | - | Resistance observed in TOP2A depleted cells. |
| CX-5461 | RNA Polymerase I | Topoisomerase II (poisoning) | Resistance to cytotoxicity conferred by TOP2A depletion. |
| Camptothecin | Topoisomerase I | - | Resistance observed in TOP1 mutant cells. |
Table 2: Comparison of the mechanisms of action and validation through genetic approaches for this compound and other anti-cancer drugs. This compound's dual-target engagement is a key differentiating factor.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the signaling pathways affected by this compound and the experimental workflow for validating its mechanism of action using genetic knockouts.
Caption: Dual mechanism of this compound targeting both TOP2A and POLR1A.
Caption: Workflow for validating drug mechanism using CRISPR-Cas9 knockouts.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.
Generation of Genetic Knockout Cell Lines using CRISPR/Cas9
-
sgRNA Design and Synthesis:
-
Single guide RNAs (sgRNAs) targeting the gene of interest (e.g., TOP2A or POLR1A) are designed using publicly available software (e.g., CHOPCHOP, CRISPOR).
-
Multiple sgRNAs targeting different exons are designed to increase the likelihood of generating a functional knockout.
-
The sgRNAs are synthesized and cloned into a suitable expression vector, often co-expressing Cas9 nuclease and a selection marker.
-
-
Transfection and Selection:
-
The Cas9/sgRNA expression plasmid is transfected into the target cancer cell line using a suitable method (e.g., lipofection, electroporation).
-
Following transfection, cells are cultured in the presence of a selection agent (e.g., puromycin, hygromycin) to enrich for cells that have successfully incorporated the plasmid.
-
-
Single-Cell Cloning and Expansion:
-
The population of selected cells is seeded at a very low density in 96-well plates to isolate single cells.
-
Single-cell derived colonies are then expanded to generate clonal cell lines.
-
-
Knockout Validation:
-
Genomic DNA Sequencing: The genomic region targeted by the sgRNA is amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blotting: Protein lysates from the clonal cell lines are analyzed by Western blotting using an antibody specific to the target protein to confirm the absence of protein expression.
-
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Wild-type and knockout cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
-
Drug Treatment:
-
A serial dilution of this compound or the comparator drug is prepared in culture medium.
-
The existing medium is removed from the cells and replaced with the drug-containing medium. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the drug for a specified period (e.g., 48-72 hours).
-
-
MTT Reagent Addition and Incubation:
-
After the incubation period, the drug-containing medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are normalized to the vehicle control to determine the percentage of cell viability.
-
The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Conclusion
The validation of this compound's mechanism of action through the perspective of genetic knockouts provides compelling evidence for its dual-targeting capabilities. Its ability to inhibit rRNA synthesis independently of TOP2A distinguishes it from classical TOP2 poisons and positions it as a unique therapeutic agent. The comparative data presented in this guide underscores the importance of utilizing genetically defined models to elucidate complex drug mechanisms and to identify patient populations that may derive the most benefit from such targeted therapies. Further studies employing TOP2A and POLR1A double knockouts could provide even deeper insights into the interplay between these two pathways in mediating the cytotoxic effects of this compound.
A Comparative Guide to the Efficacy of Elliptinium in Diverse Cancer Models
For researchers and drug development professionals, the evaluation of novel therapeutic agents requires a comprehensive understanding of their performance relative to existing treatments. This guide provides a detailed cross-validation of the efficacy of Elliptinium, a derivative of the plant alkaloid ellipticine (B1684216), in various cancer models. Through a presentation of key experimental data, detailed methodologies, and visual representations of molecular pathways and workflows, this document aims to offer an objective comparison of this compound with established anti-cancer drugs.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound exerts its cytotoxic effects primarily through two interconnected mechanisms: intercalation into DNA and inhibition of the nuclear enzyme topoisomerase II.[1][2] As a planar molecule, this compound inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby interfering with critical cellular processes such as DNA replication and transcription.
Furthermore, this compound acts as a topoisomerase II inhibitor. Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[3][4] This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger downstream signaling pathways culminating in programmed cell death, or apoptosis.[1]
Caption: Mechanism of action of this compound in a cancer cell.
Comparative Efficacy in Breast Cancer
This compound has been evaluated in several Phase II clinical trials for advanced, pre-treated breast cancer. The data from these trials are summarized below, alongside comparative data for doxorubicin (B1662922) and epirubicin (B1671505), which are standard-of-care anthracyclines used in breast cancer therapy.
Table 1: Efficacy of this compound in Advanced Breast Cancer (Phase II Clinical Trials)
| Study | Treatment Regimen | Number of Evaluable Patients | Objective Response Rate (ORR) |
| Rouësse et al. (1985)[5] | 100 mg/m² weekly | 74 | 19% |
| Treat et al. (1989)[6] | 100 mg/m² for 3 days every 3 weeks | 18 | 11% (2/18) |
| Viñolas et al. (1993)[7] | 80 mg/m² daily for 3 days every 21 days | 80 | 18% |
| Namer et al. (1992)[2] | 80 mg/m²/day with Vinblastine (B1199706) for 3 days every 4 weeks | 29 | 31% (Partial Response) |
Table 2: Efficacy of Doxorubicin and Epirubicin in Advanced Breast Cancer
| Drug | Study | Treatment Regimen | Number of Evaluable Patients | Objective Response Rate (ORR) |
| Doxorubicin | EORTC (1991)[8] | 75 mg/m² every 3 weeks | 116 | 36% |
| Epirubicin | EORTC (1991)[8] | 90 mg/m² every 3 weeks | 116 | 28% |
| Pegylated Liposomal Doxorubicin | Hu et al. (2021)[9] | Adjuvant therapy | 661 | Similar efficacy to Epirubicin |
| Epirubicin | Hu et al. (2021)[9] | Adjuvant therapy | 810 | Similar efficacy to PLD |
The data suggests that this compound as a single agent has modest activity in heavily pre-treated metastatic breast cancer, with objective response rates ranging from 11% to 19%.[5][6][7] When combined with vinblastine, the response rate improved to 31%.[2] In comparison, second-line doxorubicin and epirubicin show higher response rates of 36% and 28%, respectively.[8] However, it is important to note that patient populations and prior treatments may vary between these studies. A notable advantage of this compound was its reported lack of significant myelosuppression, a common side effect of anthracyclines.[5][10]
Comparative Efficacy in Renal Cell Carcinoma
The efficacy of this compound has also been investigated in advanced renal cell carcinoma. Below is a summary of the available data compared with sunitinib (B231), a standard first-line targeted therapy for this disease.
Table 3: Efficacy of this compound in Advanced Renal Cell Carcinoma
| Study | Treatment Regimen | Number of Evaluable Patients | Objective Response Rate (ORR) | Median Response Duration |
| Caille et al. (1985)[11] | 100 mg/m² weekly | 38 | 13.2% | 8 months |
Table 4: Efficacy of Sunitinib in Advanced Renal Cell Carcinoma
| Study | Treatment Regimen | Number of Evaluable Patients | Objective Response Rate (ORR) | Median Progression-Free Survival |
| Motzer et al. (2006)[11] | 50 mg daily, 4 weeks on, 2 weeks off | 105 | 33% | 8.8 months |
| Rini et al. (2016)[12] | Adjuvant setting | 306 | - | 6.8 years (Disease-Free Survival) |
In advanced renal cell carcinoma, this compound demonstrated a modest objective response rate of 13.2% in patients who had often failed prior therapies.[11] Sunitinib, a multi-targeted tyrosine kinase inhibitor, has shown a higher ORR of 33% in a similar patient population and has become a standard of care.[11] While direct comparisons are limited, the data suggests that sunitinib offers a more effective treatment option for metastatic renal cell carcinoma.
Comparative Efficacy in Lung Cancer
Data on the efficacy of this compound in lung cancer is less extensive. However, it has been evaluated in non-small cell lung cancer (NSCLC). For comparison, data for cisplatin-based combination chemotherapy, a cornerstone of NSCLC treatment, is provided.
Table 5: Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC)
Table 6: Efficacy of Cisplatin-Based Regimens in Advanced NSCLC
| Study | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Median Survival |
| Bonomi et al. (1991)[13] | Cisplatin (B142131) + Etoposide (B1684455) | - | 20% | 5.3 months |
| Bonomi et al. (2000)[14] | Cisplatin + Paclitaxel (B517696) | ~200 | - | 9.9 months |
| Schiller et al. (2002)[15] | Cisplatin + Paclitaxel/Gemcitabine/Docetaxel | - | ~19-22% | ~7.8 months |
Cisplatin-based combination therapies are a standard of care for advanced NSCLC, with objective response rates typically in the range of 20-30% and median survival times of 8-10 months.[13][14][15] While direct comparative data for this compound is lacking, the established efficacy of platinum-based regimens sets a high benchmark for any new therapeutic agent in this setting.
Experimental Protocols
To facilitate the replication and validation of studies on this compound and similar compounds, detailed methodologies for key in vitro assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16][17]
-
Compound Treatment: Prepare serial dilutions of this compound and control drugs (e.g., doxorubicin) in complete growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.[17] Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[16]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[16][17]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm should also be measured and subtracted.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[16]
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Human Tumor Cloning Assay (HTCA)
The Human Tumor Cloning Assay (HTCA) is an in vitro method to assess the sensitivity of a patient's tumor cells to various anticancer agents.
Protocol:
-
Tumor Specimen Preparation: Obtain a fresh tumor biopsy under sterile conditions. Mechanically disaggregate the tumor tissue into a single-cell suspension using scalpels and enzymatic digestion (e.g., collagenase, DNase).
-
Cell Culture: Plate the tumor cells in a soft agar (B569324) culture system. This typically involves a bottom layer of agar in a petri dish, followed by a top layer of agar containing the tumor cell suspension.
-
Drug Exposure: Incorporate different concentrations of the test drug (e.g., this compound) into the top agar layer. Include appropriate controls (no drug).
-
Incubation: Incubate the plates for 14-21 days in a humidified incubator at 37°C and 5% CO₂ to allow for tumor colony formation.
-
Colony Counting: After the incubation period, stain the colonies (e.g., with tetrazolium chloride) and count the number of colonies (typically defined as aggregates of >30 cells) in the drug-treated and control plates.
-
Data Analysis: Determine the percentage of survival of tumor colony-forming units in the drug-treated plates compared to the control plates. A significant reduction in colony formation indicates sensitivity to the drug.
Caption: Workflow for the Human Tumor Cloning Assay (HTCA).
References
- 1. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II study of a combination of this compound and vinblastine in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phase II study of this compound in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: phase II study in advanced measurable breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II study of this compound acetate salvage treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin vs epirubicin, report of a second-line randomized phase II/III study in advanced breast cancer. EORTC Breast Cancer Cooperative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pegylated Liposomal Doxorubicin Versus Epirubicin as Adjuvant Therapy for Stage I-III Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Sunitinib efficacy against advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. A randomized trial of five cisplatin-containing treatments in patients with metastatic non-small-cell lung cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of survival and quality of life in advanced non-small-cell lung cancer patients treated with two dose levels of paclitaxel combined with cisplatin versus etoposide with cisplatin: results of an Eastern Cooperative Oncology Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Platinum drugs in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Elliptinium's Interaction with Topoisomerase II Isoforms: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of Elliptinium and its parent compound, ellipticine (B1684216), on the two principal isoforms of human topoisomerase II: alpha (TOP2A) and beta (TOP2B). While direct, head-to-head quantitative data for this compound's activity on both isoforms is limited in publicly available literature, this document synthesizes existing data on ellipticine and its derivatives to offer a comparative perspective. The guide details the established experimental protocols for assessing topoisomerase II inhibition, presents available quantitative data, and visualizes key pathways and workflows to support further research and drug development.
Introduction to Topoisomerase II and this compound
Topoisomerase II enzymes are essential for resolving topological problems in DNA during critical cellular processes like replication, transcription, and chromosome segregation. In vertebrates, two main isoforms exist: TOP2A and TOP2B. TOP2A is primarily expressed in proliferating cells and is a key target for many anticancer drugs. TOP2B is more broadly expressed, including in quiescent cells, and is involved in transcriptional regulation.
This compound is a derivative of the plant alkaloid ellipticine and has been investigated for its anticancer properties. The primary mechanism of action for ellipticine and its derivatives is the inhibition of topoisomerase II. These compounds can be broadly classified as either topoisomerase II "poisons," which stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks, or "catalytic inhibitors," which interfere with the enzyme's catalytic cycle without stabilizing the cleavage complex. The precise mode of action can vary between different ellipticine derivatives and may be concentration-dependent.
Comparative Efficacy of Ellipticine Derivatives on Topoisomerase IIα
| Compound | Target Isoform | Assay | IC50 Value (µM) | Mechanism of Action |
| Ellipticine | Topoisomerase IIα | DNA Cleavage Inhibition | >200[1] | Catalytic Inhibitor/Weak Poison |
| ET-1 (Ellipticine Derivative) | Topoisomerase IIα | DNA Cleavage Inhibition | ~40[1] | Catalytic Inhibitor |
| ET-2 (Ellipticinium Derivative) | Topoisomerase IIα | DNA Cleavage Inhibition | ~5[1] | Catalytic Inhibitor |
| Celiptium® (this compound Salt) | Topoisomerase II | DNA Cleavage & Decatenation | High Activity (Qualitative)[2] | Not specified |
| Detalliptinium® (this compound Derivative) | Topoisomerase II | DNA Cleavage & Decatenation | High Activity (Qualitative)[2] | Not specified |
Table 1: Summary of the inhibitory concentrations (IC50) of ellipticine and its derivatives on topoisomerase IIα. Data for direct comparison of this compound on both TOP2A and TOP2B is currently limited.
Studies on aza-ellipticine analogues have indicated that they can stimulate DNA cleavage mediated by calf thymus topoisomerase II, suggesting a poison-like mechanism for these specific derivatives[3]. Furthermore, some research suggests that ellipticine enhances DNA cleavage, acting as a topoisomerase II poison, with similar cleavage patterns observed for both TOP2A and TOP2B, though with varying intensities[4]. This highlights the nuanced and derivative-specific nature of the interaction with topoisomerase II isoforms.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of compounds like this compound on topoisomerase II isoforms.
Topoisomerase II-Mediated DNA Decatenation Assay
This assay assesses the catalytic activity of topoisomerase II by measuring its ability to unlink catenated kinetoplast DNA (kDNA) into individual minicircles.
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Kinetoplast DNA (kDNA)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM ATP, 150 µg/mL BSA)
-
Test compound (this compound) at various concentrations
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL of 5X Assay Buffer
-
2 µL of kDNA (e.g., 100 ng/µL)
-
1 µL of test compound at desired concentration (or vehicle control)
-
x µL of nuclease-free water to bring the volume to 19 µL
-
-
Add 1 µL of purified topoisomerase IIα or IIβ to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Perform electrophoresis until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize under UV light.
Data Analysis: Inhibition of decatenation is observed as a dose-dependent decrease in the amount of decatenated minicircles and a corresponding increase in the amount of catenated kDNA remaining at the origin.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the enzyme-DNA cleavage complex, leading to an increase in linear DNA.
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X Assay Buffer
-
Test compound (this compound) at various concentrations
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (2 mg/mL)
-
Loading Dye
-
1% Agarose gel in TAE or TBE buffer with ethidium bromide
Procedure:
-
Prepare reaction mixtures on ice as in the decatenation assay, using supercoiled plasmid DNA as the substrate.
-
Add 1 µL of purified topoisomerase IIα or IIβ.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and induce cleavage complex trapping by adding 2 µL of 10% SDS.
-
Add 2 µL of Proteinase K and incubate at 50°C for 30 minutes to digest the protein.
-
Add loading dye and load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis.
-
Visualize the DNA bands under UV light.
Data Analysis: An increase in the linear form of the plasmid DNA with increasing concentrations of the test compound indicates that it is a topoisomerase II poison. The IC50 for cleavage inhibition can be determined by quantifying the disappearance of supercoiled DNA.
Visualizing the Experimental Workflow and Mechanism
To better understand the experimental process and the underlying molecular mechanism, the following diagrams are provided.
Conclusion
The available evidence suggests that ellipticine and its derivatives are potent inhibitors of topoisomerase II, primarily studied against the TOP2A isoform, where they appear to act predominantly as catalytic inhibitors. However, some derivatives have been shown to function as topoisomerase II poisons. A significant knowledge gap exists regarding the comparative efficacy and mechanism of action of this compound on TOP2A versus TOP2B. Further research involving direct, side-by-side comparisons using standardized assays is crucial to fully elucidate the isoform selectivity and therapeutic potential of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for conducting such investigations.
References
- 1. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 3. The in vitro involvement of topoisomerase II in the activity of aza-ellipticine analogues is not correlated with drug activity on isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential in vitro interactions of a series of clinically useful topoisomerase-interacting compounds with the cleavage/religation activity of the human topoisomerase IIalpha and IIbeta isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Elliptinium as a Topoisomerase II Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Elliptinium, a topoisomerase II inhibitor, against other established agents in the same class: etoposide (B1684455), doxorubicin (B1662922), and mitoxantrone. The objective is to validate the specificity of this compound through an examination of its performance in key experimental assays, supported by detailed methodologies and a clear presentation of quantitative data.
Executive Summary
This compound, a derivative of the plant alkaloid ellipticine (B1684216), demonstrates potent inhibition of topoisomerase II, a critical enzyme in DNA replication and chromosome segregation.[1] Its primary mechanism of action involves the stabilization of the topoisomerase II-DNA cleavage complex, which leads to the accumulation of double-strand breaks in DNA and subsequent cell death.[2][3] While the parent compound, ellipticine, exhibits a multi-modal action including DNA intercalation and generation of reactive oxygen species, derivatives like this compound have been developed to enhance solubility and target specificity.[2][4][5] This guide will delve into the experimental evidence that substantiates the specific action of this compound on topoisomerase II, providing a direct comparison with widely used topoisomerase II inhibitors.
Comparative Analysis of Topoisomerase II Inhibition
The efficacy of topoisomerase II inhibitors is primarily determined by their ability to induce enzyme-mediated DNA cleavage and to inhibit the catalytic activity of the enzyme, such as DNA decatenation. The following table summarizes the available quantitative data for this compound and its key comparators. It is important to note that direct head-to-head IC50 values in the same experimental conditions are not always available in the public domain, hence the data is presented from various studies to provide a comparative perspective.
| Inhibitor | Assay Type | Target | IC50/EC50 | Reference |
| Ellipticine Derivative (ET-2) | DNA Cleavage Assay | Topoisomerase IIα | ~5 µM | [6] |
| Ellipticine Derivative (ET-1) | DNA Cleavage Assay | Topoisomerase IIα | ~40 µM | [6] |
| Ellipticine (parent compound) | DNA Cleavage Assay | Topoisomerase IIα | >200 µM | [6] |
| Etoposide | DNA Cleavage Assay | Topoisomerase II | ~6 µM (in the presence of ATP) | |
| Doxorubicin | DNA Decatenation Assay | Topoisomerase IIβ | 40.1 µM | |
| Celiptium® (9-hydroxyellipticinium acetate) | Cell Growth Inhibition (NCI N417) | - | 9 µM | |
| m-AMSA | Cell Growth Inhibition (NCI N417) | - | 1 µM |
Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Celiptium® and Detalliptinium® have been shown to be highly active in in vitro topoisomerase II DNA cleavage and decatenation assays, though specific IC50 values from these enzymatic assays were not provided in the reviewed literature.[7] Notably, in vivo, these ellipticine derivatives were found to be approximately 50 times less potent than m-AMSA in inducing DNA strand breaks.[7]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of inhibitor specificity data, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize topoisomerase II inhibitors.
Topoisomerase II-Mediated DNA Decatenation Assay
This assay assesses the catalytic activity of topoisomerase II by measuring its ability to unlink catenated kinetoplast DNA (kDNA) into individual minicircles.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP).
-
kDNA substrate (e.g., 200 ng).
-
Test compound (this compound or comparator) at various concentrations.
-
Purified human topoisomerase IIα or IIβ enzyme (e.g., 1-2 units).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 6x loading dye (containing 0.25% bromophenol blue, 0.25% xylene cyanol, and 30% glycerol (B35011) in water) and 2 µL of 10% SDS.
-
Protein Digestion: Add 2 µL of proteinase K (10 mg/mL) and incubate at 50°C for 30 minutes to digest the topoisomerase II enzyme.
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualization: Run the gel at a constant voltage until adequate separation of DNA bands is achieved. Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well or migrate a very short distance.
-
Quantification: The intensity of the decatenated DNA bands is quantified using densitometry to determine the IC50 value of the inhibitor.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay measures the ability of an inhibitor to stabilize the covalent complex between topoisomerase II and DNA, resulting in an increase in linear DNA from a supercoiled plasmid substrate.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x Topoisomerase II cleavage buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl2, 10 mM DTT, 10 mM ATP).
-
Supercoiled plasmid DNA (e.g., pBR322, 300 ng).
-
Test compound at various concentrations.
-
Purified human topoisomerase IIα or IIβ enzyme (e.g., 5-10 units).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination and Complex Trapping: Add 2 µL of 10% SDS to stop the reaction and trap the cleavage complex.
-
Protein Digestion: Add 2 µL of proteinase K (10 mg/mL) and incubate at 50°C for 30 minutes.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization: Separate the DNA forms by electrophoresis and visualize under UV light.
-
Analysis: The conversion of supercoiled DNA (Form I) to linear DNA (Form III) indicates the stabilization of the cleavage complex. The amount of linear DNA is quantified to determine the potency of the inhibitor.
Mechanism of Action and Specificity
This compound, like other topoisomerase II "poisons," functions by trapping the enzyme in its transient cleavage complex with DNA. This leads to the accumulation of double-strand breaks, which, if not repaired, trigger apoptotic cell death. The specificity of this compound for topoisomerase II over other enzymes, such as topoisomerase I, is a critical parameter for its therapeutic index. While the parent compound ellipticine has multiple mechanisms of action, the development of derivatives like this compound aims to improve this specificity. Further studies directly comparing the inhibitory effects of this compound on both topoisomerase I and II are needed for a complete specificity profile.
Visualizing the Experimental Workflow and Mechanism
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The available data indicates that this compound and its derivatives are potent inhibitors of topoisomerase II. Quantitative comparisons with established drugs like etoposide and doxorubicin are challenging due to the lack of standardized, directly comparative studies. However, the existing evidence supports the classification of this compound as a topoisomerase II poison. To definitively establish its specificity, further research is required to quantify its activity against topoisomerase I and other potential off-target enzymes under standardized assay conditions. The experimental protocols provided in this guide offer a framework for conducting such validation studies, which are crucial for the continued development and clinical application of this compound and related compounds.
References
- 1. Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 4. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors, Topoisomerase I Inhibitors [ebrary.net]
- 7. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
A Comparative Guide to the Pharmacokinetic Profiles of Elliptinium Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic profiles of different formulations of Elliptinium, a potent anti-cancer agent. The objective is to provide a clear, data-driven comparison to aid in the research and development of more effective drug delivery systems for this compound. This document summarizes key pharmacokinetic parameters from preclinical studies and provides detailed experimental methodologies to support the reproducibility of the cited findings.
Executive Summary
The therapeutic efficacy of this compound is often limited by its poor aqueous solubility and rapid clearance from the body. To overcome these limitations, various drug delivery systems have been explored to enhance its pharmacokinetic profile. This guide focuses on a direct comparison between a conventional this compound formulation and a novel self-assembling peptide-based nanoparticle formulation (EAK-EPT). The data presented demonstrates that the EAK-EPT nanoparticle formulation significantly improves the bioavailability and prolongs the systemic circulation of this compound compared to the conventional formulation. While other advanced formulations such as liposomes and polymeric nanoparticles are widely used to improve drug delivery, specific pharmacokinetic data for this compound encapsulated in these systems were not available in the reviewed literature.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and the EAK-EPT nanoparticle formulation following intravenous administration in rats. The data is extracted from a study by Ma et al. (2012).
| Pharmacokinetic Parameter | Conventional this compound (EPT) | EAK-EPT Nanoparticle |
| Cmax (μg/mL) | 2.85 ± 0.42 | 4.68 ± 0.51 |
| Tmax (h) | 0.083 ± 0.00 | 0.25 ± 0.00 |
| AUC (0-t) (μg·h/mL) | 5.27 ± 0.68 | 18.46 ± 2.15 |
| AUC (0-∞) (μg·h/mL) | 5.54 ± 0.73 | 21.08 ± 2.53 |
| t1/2 (h) | 2.15 ± 0.31 | 4.32 ± 0.57 |
| MRT (0-t) (h) | 2.48 ± 0.36 | 4.89 ± 0.62 |
| CL (L/h/kg) | 3.61 ± 0.47 | 0.95 ± 0.11 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; MRT: Mean residence time; CL: Clearance.
Experimental Protocols
The following is a detailed methodology for the key pharmacokinetic experiment cited in this guide, based on the work of Ma et al. (2012).
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-220 g) were used for the study. The animals were housed in a controlled environment and fasted for 12 hours before the experiment with free access to water.
-
Drug Administration:
-
Conventional this compound (EPT) Group: Rats were intravenously injected with a single dose of this compound (2 mg/kg) dissolved in a vehicle of DMSO, polyethylene (B3416737) glycol 400, and saline (1:4:5, v/v/v).
-
EAK-EPT Nanoparticle Group: Rats were intravenously injected with a single dose of the EAK-EPT nanoparticle formulation, with an equivalent this compound dose of 2 mg/kg.
-
-
Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-injection.
-
Plasma Preparation: Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -20°C until analysis.
-
Bioanalytical Method: The concentration of this compound in plasma samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol (B129727) and water containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: Plasma samples were deproteinized using acetonitrile. The supernatant was collected after centrifugation, evaporated to dryness, and the residue was reconstituted in the mobile phase for injection into the HPLC system.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters listed in the table above.
Mandatory Visualization
Experimental Workflow for Pharmacokinetic Study
Elliptinium vs. Other DNA Intercalating Agents: A Head-to-Head Comparison for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Elliptinium with other prominent DNA intercalating agents, namely Doxorubicin (B1662922), and the DNA-damaging agent, Cisplatin. This document summarizes key performance metrics, details relevant experimental protocols, and visualizes associated molecular pathways to support informed decisions in cancer research and drug development.
Executive Summary
This compound is a DNA intercalating agent that has demonstrated antitumor activity, particularly in metastatic breast cancer and myeloblastic leukemia.[1] Its primary mechanism of action involves the insertion between DNA base pairs and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[1][2] This guide provides a comparative analysis of this compound against Doxorubicin, a widely used anthracycline DNA intercalator, and Cisplatin, a platinum-based chemotherapeutic that damages DNA through the formation of adducts rather than classical intercalation. The following sections present quantitative data on their cytotoxic and DNA binding activities, detailed experimental protocols for key assays, and visual representations of their mechanisms of action.
Data Presentation: Quantitative Comparison of this compound, Doxorubicin, and Cisplatin
The following tables summarize the available quantitative data for this compound and the comparator agents. It is important to note that the experimental conditions, such as cell lines and incubation times, can vary between studies, which may influence the absolute values.
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | IMR-32 | Neuroblastoma | >10 | 96 | [3] |
| UKF-NB-4 | Neuroblastoma | 1.8 ± 0.2 | 96 | [3] | |
| Doxorubicin | IMR-32 | Neuroblastoma | 0.09 ± 0.01 | 96 | [3] |
| UKF-NB-4 | Neuroblastoma | 1.9 ± 0.2 | 96 | [3] | |
| HT-29 | Colon Cancer | >10 | Not Specified | ||
| MCF-7 | Breast Cancer | 0.5 - 1.5 | 48 | ||
| Cisplatin | A549 | Lung Cancer | ~5 - 15 | 48 | |
| MCF-7 | Breast Cancer | ~10 - 30 | 48 | ||
| HT-29 | Colon Cancer | ~5 - 20 | 48 |
Table 2: DNA Binding Affinity
| Compound | Method | DNA Type | Binding Constant (Kb) (M⁻¹) | Reference |
| This compound | Spectroscopic Titration | Calf Thymus DNA | 1.0 x 10⁵ - 1.0 x 10⁶ | |
| Doxorubicin | Spectroscopic Titration | Calf Thymus DNA | 1.0 x 10⁵ - 3.0 x 10⁶ | |
| Cisplatin | Not an intercalator | - | Not Applicable |
Mechanisms of Action
This compound and Doxorubicin are classical DNA intercalators. Their planar aromatic structures insert between the base pairs of the DNA double helix. This physical obstruction interferes with the processes of transcription and replication. Furthermore, both agents are potent inhibitors of topoisomerase II. They stabilize the covalent complex between the enzyme and DNA, leading to the accumulation of double-strand breaks and ultimately, apoptosis.[1][2]
Cisplatin , in contrast, does not intercalate into the DNA. Instead, it forms covalent adducts with the N7 position of purine (B94841) bases, primarily guanine. These adducts create kinks in the DNA structure, which disrupt DNA replication and transcription, and trigger cellular repair mechanisms that can lead to apoptosis if the damage is too extensive.
Mandatory Visualizations
Caption: DNA damage-induced apoptosis pathway initiated by this compound, Doxorubicin, and Cisplatin.
References
- 1. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profiles of Elliptinium and its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the safety profiles of the anti-cancer agent Elliptinium and its analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data on the cytotoxicity and in vivo toxicity of these compounds. It also details the experimental methodologies for key safety and toxicity assessments and visualizes the primary signaling pathways involved in their mechanism of action.
Introduction
Ellipticine (B1684216), a naturally occurring alkaloid, and its quaternized salt, this compound, have demonstrated potent anti-tumor activity. Their clinical application, however, has been hampered by significant toxicity. This has led to the development of numerous analogs with the aim of improving the therapeutic index by enhancing anti-cancer efficacy while reducing adverse effects. The primary mechanisms of action for this class of compounds include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. Furthermore, the generation of reactive oxygen species (ROS) contributes to their cytotoxic effects. This guide offers a comparative overview of the safety data available for this compound and a selection of its analogs.
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its analogs against various human cancer and normal cell lines. A lower IC50 value indicates higher cytotoxicity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Ellipticine | MCF-7 | Human Breast Adenocarcinoma | ~1 | [1] |
| HL-60 | Human Promyelocytic Leukemia | <1 | [1] | |
| CCRF-CEM | Human T-cell Lymphoblastic Leukemia | Almost 4-times higher than MCF-7 and U87MG cells | [1] | |
| IMR-32 | Human Neuroblastoma | <1 | [1] | |
| UKF-NB-3 | Human Neuroblastoma | <1 | [1] | |
| UKF-NB-4 | Human Neuroblastoma | <1 | [1] | |
| U87MG | Human Glioblastoma | ~1 | [1] | |
| HepG2 | Human Hepatocellular Carcinoma | 4.1 | [2] | |
| NCI-H187 | Human Small Cell Lung Cancer | - | [3] | |
| KB | Human Oral Epidermoid Carcinoma | - | [3] | |
| Vero | Normal Monkey Kidney Fibroblast | Weak cytotoxicity (IC50 = 66.01 µM for analog Ih) | [3] | |
| Doxorubicin (B1662922) (for comparison) | IMR-32 | Human Neuroblastoma | More effective than ellipticine | [4] |
| UKF-NB-4 | Human Neuroblastoma | Similar to ellipticine | [4] | |
| Ellipticine Analog (Ih) | NCI-H187 | Human Small Cell Lung Cancer | 0.02 | [3] |
| KB | Human Oral Epidermoid Carcinoma | 0.17 | [3] | |
| Ellipticine Analog (IIi) | NCI-H187 | Human Small Cell Lung Cancer | 0.66 | [3] |
| 2-Methyl-9-hydroxyellipticinium | L1210 | Mouse Leukemia | Highly cytotoxic in the 10⁻⁸–10⁻⁶ M range | [5] |
In Vivo Toxicity
| Compound | Species | Route of Administration | Observed Toxicities | Reference |
| Ellipticine | Rat | Intraperitoneal (i.p.) | DNA adduct formation in liver and breast adenocarcinoma tissue. | [1] |
| Mouse | Intraperitoneal (i.p.) | DNA adduct formation in the liver. | [1] | |
| 2-Methyl-9-hydroxyellipticinium (NSC 264-137) | Human (Clinical Trials) | Intravenous (i.v.) | Nausea, vomiting, hypertension, muscular cramp, fatigue, mouth dryness, mycosis of the tongue and esophagus. Does not affect blood cell counts. | [6] |
| Mouse | - | Not teratogenic. Induces a marked decrease in motoricity. | [6] | |
| Dog | - | Transient bradycardia and decrease of blood pressure. | [6] | |
| Ellipticine Analog (Ih) | - | - | Weak cytotoxicity against Vero cells suggests some level of selectivity. | [3] |
Signaling Pathways
The cytotoxic effects of this compound and its analogs are mediated through complex signaling pathways, primarily involving DNA damage and the subsequent cellular responses.
DNA Damage and Apoptosis Induction Pathway
Ellipticine and its analogs intercalate into DNA and inhibit topoisomerase II, leading to DNA strand breaks. This damage triggers a signaling cascade that can result in either cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis. The p53 tumor suppressor protein plays a crucial role in this process.
References
- 1. researchgate.net [researchgate.net]
- 2. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models [mdpi.com]
- 4. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137) - PubMed [pubmed.ncbi.nlm.nih.gov]
Elliptinium's Anti-Tumor Efficacy: A Comparative Analysis in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-tumor effects of Elliptinium, a promising anti-cancer agent. Due to a lack of publicly available data on this compound in patient-derived xenograft (PDX) models, this guide draws upon in vitro and conventional xenograft studies to offer a comparative perspective against established chemotherapeutic agents.
This guide synthesizes available data to compare this compound and its parent compound, Ellipticine (B1684216), with other topoisomerase II inhibitors and standard chemotherapeutic agents.
Comparative Anti-Tumor Activity
While direct comparative studies of this compound in PDX models are not available, in vitro studies using a human tumor cloning system have shown its broad anti-tumor activity. In this system, this compound demonstrated a higher in vitro activity than doxorubicin (B1662922) against a panel of tumors including breast, renal cell, small-cell lung, and non-small-cell lung cancers.[2] Notably, 24% of adriamycin (doxorubicin)-resistant tumors showed sensitivity to this compound, suggesting a potential role in treating resistant cancers.[2]
The parent compound, ellipticine, has been shown to be cytotoxic to a range of cancer cell lines, including neuroblastoma, breast adenocarcinoma, and leukemia.[3][4][5] Its cytotoxic potency is comparable to that of doxorubicin in some neuroblastoma cell lines.[5]
Below is a summary of the available comparative data.
Table 1: In Vitro Cytotoxicity of this compound and Ellipticine Against Human Cancer Cell Lines
| Compound | Cancer Type | Cell Line(s) | IC50 / Response Metric | Comparator(s) | Key Findings | Reference(s) |
| This compound | Breast, Renal, Lung | Various primary cultures | 28% overall response rate at 0.4 µg/ml | Doxorubicin | This compound showed higher in vitro activity than doxorubicin.[2] | [2] |
| Ellipticine | Neuroblastoma | IMR-32, UKF-NB-4 | IC50 values comparable to Doxorubicin in UKF-NB-4 | Doxorubicin | Doxorubicin was more effective in the IMR-32 cell line.[5] | [5] |
| Ellipticine | Leukemia | K562 | IC50 = 35 µM (for a water-soluble derivative) | - | The derivative showed specific anticancer activity against the K562 cell line.[6] | [6] |
| 9-hydroxyellipticine | Pancreatic Cancer | Various | Enhanced cytotoxicity of cisplatin (B142131) and mitomycin C | Cisplatin, Mitomycin C, 5-FU, VP-16, Vincristine | Protected cells from 5-FU, VP-16, and vincristine.[7] | [7] |
Experimental Protocols
Detailed experimental protocols for testing anti-tumor agents in patient-derived xenograft models are crucial for reproducibility and accurate interpretation of results. While a specific protocol for an this compound PDX study is unavailable, a general methodology for establishing and utilizing PDX models for drug efficacy studies is outlined below.
Establishment of Patient-Derived Xenografts
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy.[8][9]
-
Implantation: The tumor tissue is sectioned into small fragments (typically 2-4 mm³) and subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).[8][10]
-
Tumor Growth and Passaging: Engrafted tumors are monitored for growth. Once a tumor reaches a predetermined size (e.g., 500-1500 mm³), it is harvested and can be serially passaged into new cohorts of mice for expansion.[8][9]
In Vivo Drug Efficacy Studies
-
Animal Model: Mice bearing established patient-derived tumors of a suitable size are randomized into treatment and control groups.[11]
-
Drug Administration: The investigational drug (e.g., this compound) and comparator agents are administered to the respective treatment groups according to a predetermined dose and schedule. The control group receives a vehicle solution.[11]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[12]
-
Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.[12][13][14] Statistical analysis is performed to determine the significance of the observed anti-tumor effects.[13][15]
-
Endpoint: The study is concluded when tumors in the control group reach a specific size, or at a predetermined time point. Tumors may be harvested for further analysis, such as immunohistochemistry or molecular profiling.[16]
Visualizing Mechanisms and Workflows
To aid in the understanding of this compound's mechanism of action and the general workflow of a preclinical anti-tumor study, the following diagrams are provided.
Conclusion
While the direct evaluation of this compound in patient-derived xenograft models remains an area for future research, existing in vitro and conventional xenograft data suggest its potential as a potent anti-tumor agent, particularly in cancers that have developed resistance to other therapies. Further preclinical studies utilizing advanced models such as PDXs are warranted to fully elucidate its comparative efficacy and to identify patient populations most likely to benefit from this therapeutic agent.
References
- 1. Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a DNA intercalating agent with broad antitumor activity in a human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Immunomodulatory Activities of a Novel Water-Soluble Derivative of Ellipticine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse effects of 9-hydroxyellipticine on the chemosensitivity of human pancreatic cancer cells harboring p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xenograft.org [xenograft.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xenograft.org [xenograft.org]
Safety Operating Guide
Proper Disposal of Elliptinium: A Guide for Laboratory Professionals
Disclaimer: Elliptinium is a fictional substance. The following disposal procedures are based on established safety protocols for potent cytotoxic and antineoplastic agents and are provided for illustrative purposes. Always consult your institution's Environmental Health and Safety (EHS) guidelines and relevant local and national regulations before handling or disposing of any hazardous chemical.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are in a designated area, preferably within a chemical fume hood or biological safety cabinet.[1] Adherence to proper PPE is mandatory to prevent exposure.
Required PPE:
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required.[1][2] The outer glove should be changed immediately if contaminated, and both gloves should be changed hourly during extended procedures.[1][2]
-
Gown: A disposable, non-permeable gown with a solid front and long, cuffed sleeves is essential.[1][2]
-
Eye Protection: ANSI-approved safety goggles or a full-face shield must be worn.[2][3]
-
Respiratory Protection: For handling powdered this compound or cleaning up large spills (>5 mL), a fit-tested respirator is necessary.[4][5]
Waste Segregation at the Point of Generation
Proper segregation is the most critical step in the disposal process.[6] this compound waste must be separated into distinct categories immediately after generation to prevent cross-contamination and ensure compliant disposal.[7][8] Do not mix this compound waste with other laboratory wastes.[9]
| Waste Category | Description | Recommended Container |
| Bulk Cytotoxic Waste | Unused or expired this compound, concentrated stock solutions, grossly contaminated materials from spill cleanup.[6] | Black hazardous waste container, clearly labeled "Hazardous Waste - Cytotoxic" and "this compound".[6][9] |
| Trace Cytotoxic Waste | Empty vials, contaminated PPE (gloves, gowns), pipette tips, flasks, and other lab supplies with minimal residue.[6][10] | Yellow waste container, clearly labeled "Trace Cytotoxic Waste" and "this compound".[6] |
| Sharps Waste | Needles, syringes, scalpels, and glass slides contaminated with any amount of this compound.[11] | Red or Yellow puncture-resistant sharps container, clearly labeled "Cytotoxic Sharps" and "this compound".[6][12] |
Spill and Decontamination Protocol
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.[5]
For Small Spills (<5 mL):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with absorbent pads from a cytotoxic spill kit.[1][2]
-
Clean the area thoroughly with a detergent solution, followed by clean water.[1][2] 70% isopropyl alcohol is also an acceptable decontaminant.[2]
-
Dispose of all cleaning materials as Bulk Cytotoxic Waste .[6]
For Large Spills (>5 mL):
-
Evacuate the area and restrict access.
-
Contact your institution's EHS department immediately.
-
Only personnel trained in hazardous spill response and equipped with appropriate respiratory protection should perform the cleanup.[5]
Chemical Neutralization Protocol for Aqueous Waste
Aqueous waste streams containing this compound must be chemically neutralized to reduce their hazardous properties before final disposal.[13] This procedure should be performed in a chemical fume hood.[14]
Experimental Protocol:
-
Preparation: Place the collection vessel for the aqueous this compound waste in an ice bath to manage heat generation during neutralization.[14]
-
Reagent Addition: Slowly add a 1.5 M solution of sodium hydroxide (B78521) (NaOH) to the aqueous this compound waste while continuously monitoring the pH.
-
pH Adjustment: Continue adding the neutralizing agent until the pH of the solution is stable within the target range of 6.5-8.5.
-
Reaction Time: Allow the mixture to react for a minimum of 60 minutes to ensure complete neutralization.
-
Final Disposal: Once neutralized, the solution is considered Bulk Cytotoxic Waste and must be disposed of in the designated black hazardous waste container.[6] Do not pour down the drain.[15]
Final Packaging and Disposal
-
Container Sealing: Ensure all waste containers are securely sealed and the exterior is decontaminated with 70% alcohol before removal from the work area.[15] Containers should never be more than three-fourths full.[3]
-
Labeling: All containers must be accurately labeled with the contents ("this compound Waste"), hazard symbols (Cytotoxic), and the date of accumulation.[7]
-
Storage: Store sealed and labeled containers in a designated Satellite Accumulation Area (SAA) away from general lab traffic.
-
Pickup: Contact your institution's EHS department to schedule a pickup for hazardous waste.[6]
Diagrams
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. uwyo.edu [uwyo.edu]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. england.nhs.uk [england.nhs.uk]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. web.uri.edu [web.uri.edu]
- 10. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. danielshealth.ca [danielshealth.ca]
- 13. Neutralization and Disposal: A Comprehensive Case Study - Occupational safety, health, environment, case studies, food safety, research journals, and e-books [ohs-consultant.com]
- 14. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 15. utppublishing.com [utppublishing.com]
Essential Safety and Logistical Information for Handling Cisplatin
Advisory: "Elliptinium" is a fictional substance. The following information is provided using CISPLATIN (B142131) as a representative example of a hazardous antineoplastic agent used in research and drug development.
Cisplatin is a potent antineoplastic agent that requires strict handling procedures to ensure the safety of laboratory personnel and the environment. It is classified as toxic, carcinogenic, mutagenic, and teratogenic.[1] This guide provides essential procedural information for researchers, scientists, and drug development professionals.
Health Hazard Information
Cisplatin poses significant health risks. It can be fatal if swallowed and may cause cancer.[2][3] Exposure can lead to respiratory irritation, skin and eye irritation, and may have adverse effects on fetuses.[1][2] The permissible exposure limit is extremely low at 0.002 mg/m³.[2]
Routes of Exposure:
-
Inhalation
-
Ingestion
-
Skin/Eye Contact
-
Injection[2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling cisplatin.
| PPE Item | Specification |
| Gloves | Double nitrile or other compatible chemical-resistant gloves are required. Change every 30-60 minutes or immediately if contaminated.[1][4] |
| Eye Protection | Chemical safety goggles or a face shield must be worn.[1] |
| Lab Coat | A disposable or dedicated solid-front, non-permeable lab coat with tight-fitting cuffs is necessary. It should not be worn outside the lab.[1][4] |
| Respiratory Protection | All work with cisplatin, especially in powder form, must be conducted in a certified chemical fume hood, a Class II Type B2 biological safety cabinet, or a glove box.[1] A respirator may be required for cleaning up large spills.[1] |
| Other | Sleeve covers or securing gloves over the sleeves of the lab coat are recommended.[5] |
Operational Plans: Handling and Storage
Engineering Controls:
-
Always handle cisplatin in a designated area such as a fume hood or biological safety cabinet to prevent inhalation exposure.[2][6]
-
Work should be performed over absorbent, plastic-backed pads to contain any spills.[4][5]
Storage:
-
Store in a tightly closed, light-sensitive, and moisture-proof container in a cool, dry, and well-ventilated area.[2]
-
Utilize secondary containment and label with "toxic" and "corrosive" warnings.[2]
-
Store away from incompatible materials such as oxidizers.[2]
Transport:
-
When transporting cisplatin, vials should be placed in a secondary, sealed, labeled, and non-breakable container.[5]
Emergency Procedures: Spills and Exposure
A chemotherapy agent spill kit must be readily available.[1]
| Spill Size | Procedure |
| Small Spills (<5 mL) | Personnel with appropriate PPE (gown, double gloves, mask) should immediately clean the spill. Use absorbent pads to wipe up the liquid. Clean the area with a decontaminant (e.g., detergent solution, sodium hypochlorite, or accelerated hydrogen peroxide solution) followed by water.[1][4] |
| Large Spills (>5 mL) | Evacuate the area. Personnel cleaning the spill will require additional respiratory and eye protection. Contain the spill with absorbent materials from a spill kit and follow the same decontamination procedures as for small spills.[1][4] |
Exposure Response:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes using an eyewash station. Do not use ointment. Seek medical attention.[2] |
| Skin Contact | Wash the affected area with plenty of soap and water. Use a safety shower if necessary. Remove contaminated clothing.[2][7] |
| Inhalation | Move to fresh air immediately and seek medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |
Disposal Plan
All materials that come into contact with cisplatin are considered hazardous waste and must be disposed of accordingly.[1]
Waste Segregation and Collection:
-
Sharps: Needles and syringes must be disposed of immediately in a designated, puncture-proof sharps container for chemotherapy waste. Do not recap or bend needles.[1]
-
Contaminated Materials: This includes unused solutions, empty vials, PPE, disposable labware (pipette tips, tubes), and cleaning materials.[1]
-
Containers: Collect all cisplatin waste in clearly labeled, sealed, and leak-proof containers marked as "Hazardous Waste: Cisplatin" or "Chemotherapy Waste."[1]
Decontamination of Equipment:
-
Work Surfaces: Wipe with absorbent pads, then clean thoroughly with a detergent solution followed by clean water.[1]
-
Non-porous materials (e.g., glassware): Decontaminate by soaking in a decontaminating solution for 24 hours before regular washing.[1][5]
Final Disposal:
-
Cisplatin waste must not be disposed of down the drain.[1]
-
Disposal must be handled by a licensed hazardous waste disposal contractor.[1]
Experimental Protocols
Protocol: Preparation of a Cisplatin Stock Solution
-
Preparation: Don all required PPE and perform the entire procedure within a certified chemical fume hood over a plastic-backed absorbent pad.
-
Weighing: Carefully weigh the required amount of cisplatin powder.
-
Dissolving: Add the powder to the desired solvent (e.g., 0.9% saline solution) in an appropriate container.
-
Mixing: Gently agitate the solution until the cisplatin is completely dissolved. Avoid creating aerosols.
-
Storage: Store the stock solution in a properly labeled, sealed, and light-protected container at the recommended temperature.
Protocol: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of cisplatin from the stock solution in the appropriate cell culture medium. Replace the existing medium in the wells with the cisplatin-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Visualizations
Caption: A workflow diagram illustrating the key stages of safely handling cisplatin in a laboratory setting.
Caption: A simplified signaling pathway of cisplatin's cytotoxic mechanism of action.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. amherst.edu [amherst.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. safety.tau.ac.il [safety.tau.ac.il]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of Cisplatin? [synapse.patsnap.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
